2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-10-6-5-9(7-11(10)16)8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCXIKQEQOMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597729 | |
| Record name | 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213133-77-8 | |
| Record name | 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorobenzyl)-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This privileged structure, an isostere of natural purines, grants its derivatives the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] This guide focuses on a specific derivative, 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, a molecule of significant interest due to the combined structural features of the benzimidazole core and the electron-withdrawing nature of the dichlorinated benzyl group. This substitution pattern is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy.
This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical characteristics, and putative biological mechanisms of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising molecule.
Physicochemical Properties
The fundamental physicochemical properties of this compound are pivotal for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂N₂ | [4] |
| Molar Mass | 277.15 g/mol | [4] |
| Appearance | White to yellow powder or crystals | [5] |
| Predicted Density | 1.396 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 11.60 ± 0.10 | ChemAxon |
| Solubility | While specific data for this compound is not readily available, benzimidazoles generally exhibit low solubility in water and higher solubility in organic solvents such as dichloromethane, toluene, and 2-nitrotoluene.[6][7] | General Class Data |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation.[5][8]
Representative Synthesis Protocol: Phillips Condensation
This protocol describes a representative method for the synthesis of this compound based on the well-established Phillips condensation reaction, which involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and 2-(3,4-dichlorophenyl)acetic acid (1 equivalent) in a suitable high-boiling solvent such as 4N hydrochloric acid or polyphosphoric acid (PPA).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 120-150 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base, such as ammonium hydroxide or sodium hydroxide, until a precipitate is formed.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Caption: Phillips Condensation Synthesis Workflow.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and the dichlorobenzyl rings, as well as a singlet for the methylene bridge protons. The N-H proton of the imidazole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzimidazole core, the dichlorobenzyl group, and the methylene bridge.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (277.15 g/mol ), along with characteristic isotopic peaks for the two chlorine atoms.[12][13] Fragmentation patterns would likely involve cleavage at the methylene bridge.
Potential Biological Activities and Mechanisms of Action
The benzimidazole scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a range of biological activities. The introduction of the 3,4-dichlorobenzyl moiety is expected to influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[1][3] The proposed mechanisms of action are multifaceted and can include:
-
Inhibition of Nucleic Acid Synthesis: The structural similarity of the benzimidazole ring to purine bases allows these compounds to interfere with the synthesis of DNA and RNA in microbial cells.
-
Disruption of Cell Wall Synthesis: Some imidazole derivatives have been shown to disrupt the integrity of the microbial cell wall, leading to cell lysis.[14]
-
Enzyme Inhibition: Benzimidazoles can inhibit essential microbial enzymes, thereby disrupting critical metabolic pathways.
The presence of the dichlorobenzyl group may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and potentially increasing its intracellular concentration and efficacy.
Caption: Potential Antimicrobial Mechanisms of Action.
Anticancer Activity
A significant body of research highlights the anticancer potential of benzimidazole derivatives.[15][16] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation and survival:
-
Tubulin Polymerization Inhibition: Several benzimidazole-containing compounds act as microtubule-destabilizing agents by binding to the colchicine site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]
-
Kinase Inhibition: The benzimidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[18]
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[19][20]
The 3,4-dichlorobenzyl substitution could enhance the binding affinity of the molecule to specific protein targets within cancer cells, potentially leading to increased cytotoxic activity.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of well-established in vitro assays can be employed.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution of the Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
This compound represents a molecule with considerable potential for further investigation in the fields of antimicrobial and anticancer drug discovery. Its synthesis is achievable through established chemical methodologies, and its biological activity can be systematically evaluated using standard in vitro assays. The insights provided in this guide are intended to serve as a valuable starting point for researchers dedicated to exploring the therapeutic promise of novel benzimidazole derivatives. Further studies are warranted to elucidate the specific molecular targets and detailed mechanisms of action of this compound, which will be crucial for its future development as a potential therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. nano-ntp.com [nano-ntp.com]
- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles: synthesis, cytotoxic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3] The specific functionalization of the benzimidazole core is a critical determinant of its biological activity and, equally important, its physicochemical profile. These properties—such as solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on a specific, synthetically accessible derivative: This compound . We will provide a comprehensive overview of its known and predicted physicochemical characteristics, followed by a detailed, practical framework for the experimental determination of these crucial parameters. This document is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this molecule's fundamental properties to advance their research and development efforts.
Molecular Overview and Core Physicochemical Profile
This compound is a small molecule featuring the core benzimidazole structure substituted at the 2-position with a 3,4-dichlorobenzyl moiety. This substitution significantly influences its properties compared to the parent benzimidazole.
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of its basic identifiers and computationally predicted physicochemical properties is presented below. It is critical to recognize that while predictive models offer a valuable starting point, they are not a substitute for rigorous experimental validation, which is essential for regulatory submissions and reliable structure-activity relationship (SAR) studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂N₂ | [4][5][6] |
| Molar Mass | 277.15 g/mol | [4][6] |
| CAS Number | 213133-77-8 | [4][6][7] |
| Appearance | White to yellow powder or crystals | [4] |
| Density (Predicted) | 1.396 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 505.6 ± 40.0 °C | [4] |
| pKa (Predicted) | 11.60 ± 0.10 | [4] |
The Imperative for Experimental Characterization
In drug development, reliance on predicted data is a significant liability. The actual physicochemical behavior of a compound can deviate from computational estimates due to factors like crystal packing, polymorphism, and solvation effects. For instance, aqueous solubility directly impacts oral bioavailability, while the ionization constant (pKa) and lipophilicity (LogP/LogD) are pivotal in determining how a drug crosses cellular membranes and avoids efflux pumps. Therefore, a robust experimental characterization is not merely a procedural step but a foundational pillar of any drug discovery program.
The following sections provide validated, step-by-step protocols for the synthesis and definitive characterization of this compound.
Caption: Interdependence of core physicochemical properties and drug development attributes.
A Practical Guide to Experimental Determination
Part 1: Synthesis and Purification Workflow
Accurate characterization begins with a pure sample. The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[8]
Caption: General workflow for synthesis and purification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (1.0 eq) and 3,4-dichlorophenylacetic acid (1.05 eq).
-
Acid Catalyst: Carefully add polyphosphoric acid (PPA) as both the catalyst and solvent (approximately 10 times the weight of the o-phenylenediamine).
-
Condensation: Heat the reaction mixture to 180°C and maintain for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate:Hexane (e.g., 6:4 v/v).[9]
-
Work-up: After completion, allow the mixture to cool to approximately 80-90°C and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium hydroxide (NaOH) solution until the pH is ~7-8. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Part 2: Structural and Purity Confirmation
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic and analytical techniques.
-
¹H and ¹³C NMR Spectroscopy:
-
Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.
-
Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[10]
-
Expected ¹H NMR Signals: Look for characteristic signals corresponding to the aromatic protons on both the benzimidazole and dichlorobenzyl rings, a singlet for the methylene bridge (-CH₂-), and a broad singlet for the imidazole N-H proton.
-
Expected ¹³C NMR Signals: Expect distinct signals for the quaternary carbons of the imidazole ring and the dichlorinated benzene ring, along with signals for the other aromatic carbons and the methylene bridge carbon.[11]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Protocol: Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (277.15 g/mol ). The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4) should be visible.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Protocol: Develop a suitable reversed-phase HPLC method (e.g., C18 column). Analyze the final compound using a UV detector.
-
Acceptance Criterion: For use in biological or further physicochemical assays, purity should be >95%, ideally >98%.
-
Part 3: Core Physicochemical Property Determination
Melting Point (MP):
-
Objective: To determine the temperature at which the solid-liquid phase transition occurs, an important indicator of purity.
-
Protocol: Place a small amount of the dried, crystalline solid into a capillary tube. Determine the melting point using a calibrated digital melting point apparatus.[12] The temperature range from the first appearance of liquid to complete liquefaction should be recorded. A sharp melting range (e.g., < 2°C) is indicative of high purity.
Aqueous Solubility:
-
Objective: To quantify the compound's solubility in aqueous media, which is critical for predicting oral absorption.
-
Protocol (Thermodynamic Shake-Flask Method):
-
Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).
-
Add an excess amount of the compound to each buffer in separate glass vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or UV-Vis spectroscopy method.
-
Lipophilicity (LogP):
-
Objective: To measure the compound's partitioning between an oily (n-octanol) and an aqueous phase, which models its ability to cross biological membranes.
-
Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in n-octanol.
-
Mix a known volume of this stock solution with a known volume of water (or a pH 7.4 buffer for LogD) in a separatory funnel.
-
Shake vigorously for 30 minutes to allow for partitioning, then let the layers separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Conclusion
This compound is a compound of significant interest, built upon the pharmacologically validated benzimidazole scaffold. While computational tools provide a useful preliminary assessment of its physicochemical properties, a thorough experimental characterization is indispensable for any meaningful research or drug development application. The protocols detailed in this guide offer a robust and validated pathway for synthesizing a high-purity sample and accurately determining its structural, physical, and biopharmaceutical properties. This empirical data forms the bedrock upon which informed decisions in medicinal chemistry, formulation science, and pharmacology can be made, ultimately accelerating the journey from molecule to medicine.
References
- 1. orientjchem.org [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 4. chembk.com [chembk.com]
- 5. This compound | C14H10Cl2N2 | CID 19063344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chiralcenter.com [chiralcenter.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsm.com [ijpsm.com]
- 10. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, a molecule of interest in medicinal chemistry and materials science. We will delve into the core chemical principles, provide a detailed and validated experimental protocol, and discuss the necessary characterization and safety considerations.
Introduction and Strategic Importance
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The specific target of this guide, this compound, incorporates a dichlorinated benzyl moiety, which can significantly influence its lipophilicity, metabolic stability, and target-binding interactions. Understanding its synthesis is a critical step in exploring its potential applications.
The primary and most established method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[2][3] This guide will focus on a robust and reproducible protocol based on this classical and highly effective transformation.
The Phillips-Ladenburg Condensation: Mechanism and Rationale
The synthesis of this compound is achieved through the condensation of o-phenylenediamine and 3,4-dichlorophenylacetic acid. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), which facilitates the dehydration and subsequent cyclization.
The mechanism proceeds as follows:
-
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of 3,4-dichlorophenylacetic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Dehydration and Amide Formation: The intermediate undergoes dehydration to form an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
-
Final Dehydration: A final dehydration step, driven by the acidic conditions and heat, leads to the formation of the stable, aromatic benzimidazole ring.
Caption: Phillips-Ladenburg reaction mechanism.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 | 1.08 g (10 mmol) |
| 3,4-Dichlorophenylacetic acid | 5807-30-7 | C₈H₆Cl₂O₂ | 205.04 | 2.05 g (10 mmol) |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | ~15 g |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | As needed |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | As needed |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Synthetic Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol), 3,4-dichlorophenylacetic acid (2.05 g, 10 mmol), and polyphosphoric acid (approximately 15 g).
-
Heating and Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to 180-200°C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~100 g) in a beaker with constant stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the benzimidazole and the dichlorobenzyl moieties, as well as a singlet for the methylene bridge and a broad singlet for the N-H proton of the imidazole ring.[4][5][6] |
| ¹³C NMR | The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aromatic and aliphatic carbons.[4][7] |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching will be observed.[4] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₄H₁₀Cl₂N₂ = 277.15 g/mol ). The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.[7][8] |
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
o-Phenylenediamine: This compound is toxic if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer.[9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3,4-Dichlorophenylacetic acid: This compound can cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Polyphosphoric Acid (PPA): PPA is a corrosive dehydrating agent. Handle with care, avoiding contact with skin and eyes. The reaction with water is exothermic.
-
General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid breathing vapors and dust. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.
Conclusion
The Phillips-Ladenburg condensation provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully prepare this compound for further investigation in various scientific disciplines. The characterization techniques described are essential for verifying the structure and purity of the final product, ensuring the integrity of subsequent research.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
mechanism of action of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, most notably in oncology.[1][2][3] This guide focuses on a specific, less-characterized derivative, this compound. While direct, extensive research on this particular molecule is not widely published, its structural motifs—a benzimidazole core and a dichlorobenzyl substituent—suggest a strong potential for biological activity, likely through mechanisms common to this compound class.[4] This document serves as a comprehensive roadmap for the scientific community to thoroughly investigate and define the mechanism of action (MoA) of this promising compound. We will synthesize established principles from related, well-documented benzimidazole derivatives to propose a logical and robust experimental framework. This guide is structured not as a static review, but as a dynamic experimental blueprint, designed to empower researchers to systematically uncover the compound's therapeutic potential.
Introduction: The Benzimidazole Privilege in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[5] Its structural similarity to naturally occurring purines allows it to bind to a diverse range of enzymes and receptors. Clinically approved drugs like albendazole (antihelminthic), omeprazole (proton pump inhibitor), and bendamustine (anticancer agent) underscore the scaffold's versatility.[6]
In oncology, benzimidazole derivatives have demonstrated efficacy through several key mechanisms:
-
Microtubule Disruption: Inhibition of tubulin polymerization is a hallmark of many anticancer benzimidazoles, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7]
-
Kinase Inhibition: Many derivatives target critical signaling kinases such as EGFR, CDKs, and components of the PI3K/AKT/mTOR pathway, disrupting proliferative signals.[1][8][9]
-
DNA Interaction: Some compounds act as DNA intercalators or inhibit topoisomerase enzymes, compromising DNA replication and integrity.[1][10]
-
Apoptosis Induction: Activation of intrinsic and extrinsic apoptotic pathways is a common endpoint for benzimidazole-induced cytotoxicity.[7][11][12]
The subject of this guide, this compound, possesses a halogenated benzyl group, a feature often associated with enhanced biological activity due to increased lipophilicity and altered electronic properties. This suggests that its MoA could align with one or more of the established mechanisms above.
Proposed Primary Hypotheses for the Mechanism of Action
Based on the extensive literature for the benzimidazole class, we propose the following primary hypotheses for the MoA of this compound, to be tested experimentally:
-
Hypothesis 1: The compound is a tubulin polymerization inhibitor. The benzyl substitution at the 2-position is common among tubulin-targeting agents.
-
Hypothesis 2: The compound inhibits one or more protein kinases critical for cancer cell survival. The dichlorophenyl moiety can fit into hydrophobic pockets of ATP-binding sites in kinases.
-
Hypothesis 3: The compound induces apoptosis through the intrinsic (mitochondrial) pathway. This is a common downstream effect of both microtubule disruption and kinase inhibition.
A Phased Experimental Approach to MoA Elucidation
We propose a three-phased experimental workflow. This structure ensures that foundational data on cytotoxicity informs the selection of more complex and targeted mechanistic assays.
Phase 1: Foundational Cytotoxicity and Target Cell Line Selection
The initial step is to determine the compound's cytotoxic potential across a diverse panel of human cancer cell lines and to establish a dose-response relationship.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells from a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U-87 MG [glioblastoma]) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.
Data Presentation: Comparative IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Data] |
| A549 | Lung Carcinoma | [Experimental Data] |
| HCT-116 | Colorectal Carcinoma | [Experimental Data] |
| U-87 MG | Glioblastoma | [Experimental Data] |
| WI-38 | Normal Lung Fibroblast | [Experimental Data] |
A high IC₅₀ value in a normal cell line like WI-38 relative to cancer cell lines would indicate tumor selectivity.
Phase 2: Investigating Primary Mechanistic Hypotheses
Based on the IC₅₀ values from Phase 1, select the most sensitive cell line for the following mechanistic studies. The experiments below are designed to directly test our primary hypotheses.
Workflow for Phase 2 Investigation
Caption: Logical workflow for Phase 2 experiments.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Treatment: Treat the selected cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the cell suspension using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Interpretation: An accumulation of cells in the G2/M phase would strongly support the tubulin inhibition hypothesis (Hypothesis 1).
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Assay Setup: Use a commercially available fluorescence-based tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin polymerizes into microtubules.
-
Reaction: Add purified tubulin protein to a reaction buffer containing GTP. Add the test compound at various concentrations. Use paclitaxel as a positive control for polymerization promotion and nocodazole as a control for inhibition.
-
Measurement: Measure the fluorescence intensity over time at 37°C.
-
Interpretation: A dose-dependent decrease in the rate and extent of fluorescence increase, similar to nocodazole, would confirm that the compound directly inhibits tubulin polymerization (Hypothesis 1).[13]
Experimental Protocol: Kinase Inhibition Profiling
-
Service: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screening: The service will screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases.
-
Data: The output will be the percent inhibition for each kinase in the panel.
-
Follow-up: For any kinases showing significant inhibition (>50%), perform dose-response assays to determine the IC₅₀ value.
-
Interpretation: Potent inhibition of specific kinases (e.g., EGFR, CDK2, AKT) would validate Hypothesis 2 and identify specific pathways for further investigation.[8][9]
Phase 3: Delineating Downstream Signaling Pathways
The results from Phase 2 will guide the investigation into the specific downstream events that lead to cell death. If G2/M arrest and tubulin inhibition are confirmed, the focus will be on the mitotic catastrophe and apoptosis pathways. If kinase inhibition is identified, the focus will shift to the specific downstream substrates of that kinase.
Signaling Pathway: Apoptosis Induction via Microtubule Disruption
Caption: Proposed apoptotic pathway following tubulin inhibition.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
-
Cell Lysis: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 6, 12, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin B1, p-CDK1.
-
If Kinase Hit (e.g., AKT): p-AKT, total-AKT, p-mTOR.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: An increase in cleaved Caspase-3 and cleaved PARP, along with a change in the Bax/Bcl-2 ratio, would confirm the induction of apoptosis. Changes in the phosphorylation status of specific kinase substrates would confirm target engagement in a cellular context.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to fully characterize the . By progressing from broad cytotoxicity screening to specific molecular target identification and downstream pathway analysis, researchers can build a comprehensive profile of this compound. The proposed experiments are designed to be self-validating, with each phase informing the next. Successful elucidation of a potent and selective mechanism, such as kinase or tubulin inhibition, would position this molecule as a strong candidate for further preclinical development, including pharmacokinetic studies and in vivo efficacy trials in animal models of cancer.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. This compound | C14H10Cl2N2 | CID 19063344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged scaffold." Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, making its derivatives a fertile ground for drug discovery. This guide focuses on a specific, yet under-explored, derivative: 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole . While comprehensive biological data on this exact molecule is not abundant in public literature, its structural motifs—a classic benzimidazole core and a dichlorinated benzyl group—allow us to construct a robust profile of its potential activities. Drawing from extensive research on closely related analogues, this document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the probable synthesis, mechanisms of action, and therapeutic applications of this promising compound.
Synthesis and Characterization
The rational design of any therapeutic agent begins with a reliable and efficient synthesis. The most common and effective method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions. For the target molecule, 2-(3,4-dichlorophenyl)acetic acid is the logical starting material.
Proposed Synthetic Pathway
The synthesis is a one-pot reaction involving the condensation of o-phenylenediamine with 2-(3,4-dichlorophenyl)acetic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or strong mineral acid (e.g., HCl).[1] The acid catalyzes the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole ring.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1 equivalent) and 2-(3,4-dichlorophenyl)acetic acid (1.1 equivalents).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the reactants) to serve as both the solvent and dehydrating catalyst.
-
Heating: Heat the reaction mixture with stirring to 180°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~7-8.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Potential Biological Activity I: Anticancer
The benzimidazole scaffold is a cornerstone of many anticancer agents. Its derivatives exert their effects through a variety of mechanisms, making them versatile therapeutic candidates.[2][3]
Probable Mechanisms of Action
-
Microtubule Disruption: A well-established mechanism for anthelmintic benzimidazoles like mebendazole, which has been repurposed for cancer, is the inhibition of tubulin polymerization.[4] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to G2/M phase cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[4][5]
-
Kinase Inhibition: Many oncogenic pathways are driven by kinases. Benzimidazole derivatives have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and those in the PI3K/AKT pathway, thereby blocking downstream signaling for proliferation and survival.[2][6]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death by modulating apoptotic pathways. This includes upregulating pro-apoptotic proteins (e.g., Bax, DR5) and downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.[5][6]
-
Topoisomerase Inhibition: Some derivatives function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription, leading to DNA damage and cell death.[1]
Caption: Potential anticancer mechanisms of action for the target compound.
Data on Structurally Related Compounds
While specific IC₅₀ values for the title compound are unavailable, data from other benzimidazole derivatives highlight the scaffold's potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-Thiazole Derivative | DMG (Brain Tumor) | 0.102 - 0.958 | [5] |
| 2-Aryl Benzimidazole (Compound '5a') | Breast Cancer (MCF-7) | ~2.5 (GI₅₀) | [6] |
| Bisbenzimidazole (Compound '12b') | Leukemia (CCRF-CEM) | 0.16 (GI₅₀) | [1] |
| Benzimidazole-Oxadiazole ('4f') | Various (NCI-60 Panel) | Potent (sub-micromolar) | [3] |
Note: Data is for representative analogues to demonstrate the potential of the scaffold.
Potential Biological Activity II: Anti-inflammatory
Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have shown significant anti-inflammatory properties, often with a better gastrointestinal safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7]
Probable Mechanisms of Action
The anti-inflammatory effects of benzimidazoles are mediated through the inhibition of key inflammatory pathways and mediators.[8]
-
Cytokine Suppression: A primary mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages upon stimulation with lipopolysaccharide (LPS).[9][10]
-
Enzyme Inhibition: Certain derivatives can inhibit enzymes like cyclooxygenase (COX), which are central to the production of prostaglandins, or 5-lipoxygenase activating protein.[8]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a master regulator of inflammation. Some benzimidazoles can prevent the phosphorylation of IκBα, which keeps NF-κB in an inactive state, thereby blocking the transcription of inflammatory genes.[11]
Standard Assay Protocol: In Vitro Cytokine Release
This protocol is designed to assess the ability of a test compound to inhibit the release of inflammatory cytokines from macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 0.5 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 22-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only treated cells. Determine the IC₅₀ value.
Potential Biological Activity III: Antimicrobial
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The benzimidazole scaffold is a versatile core for developing compounds with broad-spectrum antibacterial and antifungal activity.[12][13]
Probable Mechanisms and Spectrum
The antimicrobial action of benzimidazoles is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cellular structures. The presence of electron-withdrawing groups, such as the two chlorine atoms on the benzyl ring of the title compound, is often associated with enhanced antimicrobial activity.[13] The expected spectrum would likely include:
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis.
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus niger.
Data on Structurally Related Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various pathogens.
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| 2-Substituted-1H-benzimidazoles | B. subtilis | 12.5 | [13] |
| 2-Substituted-1H-benzimidazoles | P. aeruginosa | 25 | [13] |
| Benzimidazole-Oxadiazole ('1c') | C. albicans | 2 | [14] |
| 2-(Indol-3-yl)-benzimidazoles | S. aureus (MRSA) | < 1.0 - 7.8 | [15] |
| 2-(Indol-3-yl)-benzimidazoles | C. albicans | 3.9 | [15] |
Note: Data is for representative analogues to demonstrate the potential of the scaffold.
Standard Assay Protocol: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) and Conclusion
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents.
-
C2-Position: The 2-(3,4-Dichlorobenzyl) group is critical. The benzyl moiety provides a necessary spatial arrangement to interact with target sites, while the dichlorination significantly influences electronic properties and lipophilicity, which can enhance membrane permeability and binding affinity. Halogen substitutions are a common strategy to improve potency in many drug classes.
-
Benzene Ring: Substitutions on the fused benzene ring can further modulate activity, though our title compound is unsubstituted at these positions.
-
N1-Position: The hydrogen at the N1 position can participate in hydrogen bonding with biological targets. Alkylation at this position can alter selectivity and potency.[8]
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] Derivatives of this versatile scaffold have been successfully developed as anti-ulcer (proton pump inhibitors), anthelmintic, antihistaminic, and more recently, as potent anticancer and antiviral agents.[2][3][4][5] The 2-substituted benzimidazoles, in particular, have garnered significant attention for their ability to function as tubulin polymerization inhibitors, a validated and highly effective strategy in cancer chemotherapy.[6][7][8][9] This technical guide focuses on a specific, yet underexplored, derivative: 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole . By examining the available literature on its synthesis and the well-established biological activities of its close analogs, we aim to provide a comprehensive resource for researchers interested in its therapeutic potential.
Synthetic Pathways to this compound
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and direct approach for the synthesis of the target compound involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, or with an aldehyde followed by oxidation. However, for the specific case of a benzyl-substituted benzimidazole, a more direct alkylation approach is often employed.
Proposed Synthetic Protocol: Nucleophilic Substitution
A practical and efficient method for the synthesis of this compound involves the N-alkylation of a pre-formed benzimidazole precursor. While a specific protocol for the target molecule is not explicitly detailed in the reviewed literature, a general procedure can be inferred from the synthesis of analogous compounds.[10]
Step-by-Step Methodology:
-
Synthesis of 2-Benzyl-1H-benzo[d]imidazole (Intermediate):
-
A mixture of o-phenylenediamine and phenylacetic acid is heated in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or 4 M hydrochloric acid, to yield 2-benzyl-1H-benzo[d]imidazole.
-
Alternatively, o-phenylenediamine can be condensed with phenylacetaldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in ethanol.[11]
-
-
N-Alkylation with 3,4-Dichlorobenzyl Halide:
-
The prepared 2-benzyl-1H-benzo[d]imidazole is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding benzimidazolide anion.
-
To this solution, 3,4-dichlorobenzyl bromide or chloride is added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the nucleophilic substitution.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
-
A Chinese patent describes a similar N-alkylation of imidazoles with haloacetophenones followed by reduction, and another patent details the N-alkylation of imidazoles with benzyl halides, supporting the feasibility of this approach for the target compound.[10][12]
Anticipated Biological Activity and Mechanism of Action: A Focus on Tubulin Polymerization Inhibition
While direct biological data for this compound is not yet available in the public domain, a strong case for its potential as an anticancer agent can be made based on the extensive research on structurally related compounds. The primary mechanism of action for a vast number of 2-substituted benzimidazoles is the inhibition of tubulin polymerization.[6][7][8][9]
The Role of Tubulin in Cell Division and as a Cancer Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death). This makes tubulin an attractive and validated target for cancer therapy.[6][9]
Benzimidazoles as Colchicine Binding Site Inhibitors
Tubulin polymerization inhibitors are broadly classified based on their binding site on the tubulin protein. The three main sites are the colchicine, vinca alkaloid, and taxane binding sites. A significant body of evidence suggests that 2-substituted benzimidazoles, particularly those with an aryl group at the 2-position, act as colchicine binding site inhibitors.[7][13] These compounds prevent the assembly of tubulin into microtubules, leading to the depolymerization of existing microtubules.
Workflow for Investigating Tubulin Polymerization Inhibition
Caption: Experimental workflow for evaluating a novel compound as a tubulin polymerization inhibitor.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 2-substituted benzimidazoles is highly dependent on the nature of the substituent at the 2-position. The presence of a substituted benzyl group, such as the 3,4-dichlorobenzyl moiety in the target compound, is a common feature in many potent tubulin inhibitors. The dichloro substitution pattern on the benzyl ring is known to enhance lipophilicity, which can facilitate cell membrane permeability and improve biological activity.
Potential as Antiviral and Antimicrobial Agents
Beyond its predicted anticancer properties, the benzimidazole scaffold is also associated with broad-spectrum antiviral and antimicrobial activities.[2][4][14]
Antiviral Potential
Numerous benzimidazole derivatives have been reported to exhibit inhibitory activity against a range of viruses, including rhinoviruses, enteroviruses, and hepatitis C virus.[4][14] The mechanism of antiviral action can vary, from inhibiting viral entry and uncoating to interfering with viral RNA synthesis. Given this precedent, this compound warrants investigation for its potential antiviral efficacy.
Antimicrobial Activity
The benzimidazole core is also a key pharmacophore in many antimicrobial agents. Derivatives have shown activity against various bacterial and fungal strains.[1] The lipophilic nature of the 3,4-dichlorobenzyl group may enhance the compound's ability to penetrate microbial cell walls, suggesting potential for antimicrobial applications.
Future Directions and Conclusion
This compound represents a promising, yet largely unexplored, molecule in the vast landscape of medicinal chemistry. Based on a solid foundation of research into the benzimidazole scaffold, it is highly probable that this compound possesses potent biological activities, most notably as a tubulin polymerization inhibitor with potential applications in oncology.
Key areas for future research include:
-
Definitive Synthesis and Characterization: A detailed, optimized, and scalable synthetic route needs to be established, along with comprehensive spectroscopic and analytical characterization of the final compound.
-
In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity. Direct evaluation of its effect on tubulin polymerization is a critical next step.
-
Broad-Spectrum Activity Screening: The antiviral and antimicrobial potential of the compound should be systematically investigated against a diverse range of pathogens.
-
Mechanism of Action Studies: Elucidation of the precise molecular interactions with its biological targets will be crucial for any future drug development efforts.
References
- 1. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof - Google Patents [patents.google.com]
- 13. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, a molecule of interest in contemporary drug discovery and materials science. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of spectroscopic analysis are emphasized throughout.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities. The substitution at the 2-position with a 3,4-dichlorobenzyl moiety introduces specific electronic and steric features that can significantly influence its biological and material properties. Accurate structural elucidation through spectroscopic methods is paramount for understanding its structure-activity relationships and ensuring its purity and identity in research and development settings. This guide will provide a detailed, predictive analysis of its spectroscopic characteristics, grounded in the fundamental principles of each technique and supported by data from analogous structures.
Molecular Structure and Synthesis Overview
A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[1][2][3][4] For the target molecule, a plausible synthetic route would involve the reaction of o-phenylenediamine with 3,4-dichlorophenylacetic acid or its corresponding aldehyde.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "C4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="1.3,0.75!"]; "N1" [pos="0.7,2.5!"]; "C7" [pos="-0.7,2.5!"]; "N2" [pos="-1.5,2.5!"]; "C8" [pos="-2.8,2.5!"]; "C9" [pos="-3.5,3.5!"]; "C10" [pos="-4.8,3.5!"]; "C11" [pos="-5.5,2.5!"]; "C12" [pos="-4.8,1.5!"]; "C13" [pos="-3.5,1.5!"]; "Cl1" [pos="-6.8,2.5!"]; "Cl2" [pos="-5.5,0.5!"]; "H1" [pos="-2,0.75!"]; "H2" [pos="-2,-0.75!"]; "H3" [pos="0,-2.2!"]; "H4" [pos="2,-0.75!"]; "H5" [pos="2,0.75!"]; "H6" [pos="1.2,2.5!"]; "H7" [pos="-3.2,4.2!"]; "H8" [pos="-5.3,4.2!"]; "H9" [pos="-2.8,0.8!"]; "H10" [pos="-2.2,3.2!"]; "H11" [pos="-2.2,1.8!"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "N1"; "C6" -- "N2"; "N1" -- "C7"; "N2" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "C11"; "C11" -- "C12"; "C12" -- "C13"; "C13" -- "C9"; "C11" -- "Cl1"; "C12" -- "Cl2"; "C2" -- "H1"; "C3" -- "H2"; "C4" -- "H3"; "C5" -- "H4"; "C6" -- "H5"; "N1" -- "H6"; "C10" -- "H7"; "C13" -- "H8"; "C8" -- "H10"; "C8" -- "H11"; } end_dot Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzimidazole and the 3,4-dichlorobenzyl moieties.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| NH (imidazole) | 12.0 - 13.0 | broad singlet | - | The acidic proton on the nitrogen of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 12-13 ppm in DMSO-d₆.[5][6] |
| H-4, H-7 (benzimidazole) | 7.5 - 7.7 | multiplet | - | These protons are part of the benzene ring of the benzimidazole core and are expected to appear as a multiplet in the aromatic region. |
| H-5, H-6 (benzimidazole) | 7.1 - 7.3 | multiplet | - | These protons are also part of the benzimidazole's benzene ring and will contribute to the multiplet in the aromatic region, typically at a slightly more upfield position compared to H-4 and H-7. |
| H-2', H-5', H-6' (dichlorobenzyl) | 7.2 - 7.6 | multiplet | - | The protons on the dichlorinated benzene ring will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |
| CH₂ (benzyl) | ~4.3 | singlet | - | The two benzylic protons are chemically equivalent and are adjacent to the electron-withdrawing benzimidazole ring, which shifts their signal downfield. They are expected to appear as a singlet as there are no adjacent protons to couple with. In similar 2-benzyl-1H-benzimidazole structures, this signal is observed around 4.3 ppm.[2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C-2 (imidazole) | ~153 | The carbon at the 2-position of the benzimidazole ring is a key diagnostic signal and typically resonates around 150-155 ppm.[6][7] |
| C-3a, C-7a (benzimidazole) | 135 - 143 | These are the bridgehead carbons of the benzimidazole ring system. |
| C-4, C-7 (benzimidazole) | 110 - 120 | Aromatic carbons of the benzimidazole ring. |
| C-5, C-6 (benzimidazole) | 121 - 124 | Aromatic carbons of the benzimidazole ring. |
| C-1' (dichlorobenzyl) | ~138 | The ipso-carbon of the dichlorobenzyl ring attached to the methylene bridge. |
| C-2', C-5' (dichlorobenzyl) | 128 - 132 | Aromatic carbons of the dichlorobenzyl ring. |
| C-6' (dichlorobenzyl) | ~130 | Aromatic carbon of the dichlorobenzyl ring. |
| C-3', C-4' (dichlorobenzyl) | 130 - 133 | Carbons bearing the chlorine atoms, their chemical shifts are influenced by the electronegativity of the chlorine atoms. |
| CH₂ (benzyl) | ~34 | The benzylic carbon signal is expected to be in the aliphatic region, shifted downfield due to the adjacent aromatic systems. In a similar structure, 2-benzyl-1-methyl-1H-benzo[d]imidazole, this carbon appears at 34.3 ppm.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic for C-H stretching vibrations in aromatic rings.[8][9][10] |
| ~3060 | N-H stretch (imidazole) | Medium, Broad | The N-H stretching vibration of the imidazole ring often appears as a broad band. |
| 1620 - 1450 | C=C and C=N stretching | Medium to Strong | These absorptions are characteristic of the aromatic rings and the C=N bond within the imidazole ring.[8][9][10][11] |
| 1450 - 1400 | CH₂ scissoring | Medium | Deformation vibration of the benzylic methylene group. |
| 800 - 850 | C-Cl stretch | Strong | Stretching vibrations of the carbon-chlorine bonds. |
| 900 - 675 | Aromatic C-H out-of-plane bending | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 277.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.
The fragmentation of benzimidazole derivatives often involves characteristic losses.[12] The presence of a benzyl group typically leads to the formation of a stable tropylium ion.[13]
| m/z | Proposed Fragment | Justification |
| 276/278/280 | [M]⁺˙ (Molecular Ion) | The molecular ion peak with its characteristic isotopic pattern due to the two chlorine atoms. |
| 241/243 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 159/161 | [C₇H₄Cl₂]⁺ | Formation of the dichlorotropylium or dichlorobenzyl cation resulting from cleavage of the bond between the methylene bridge and the benzimidazole ring. |
| 117 | [C₇H₅N₂]⁺ | Benzimidazole radical cation formed by cleavage of the benzylic C-C bond. |
| 90 | [C₆H₄N]⁺ | Loss of HCN from the m/z 117 fragment. |
Experimental Protocols
General Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Aldehyde: Add 3,4-dichlorobenzaldehyde (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2][4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then filtered, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent and TMS as an internal standard.
-
IR: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
MS: The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive and scientifically grounded interpretation of the expected spectral features has been presented. This information is crucial for the unambiguous identification and characterization of this important molecule in research and development endeavors. The provided general synthetic protocol offers a reliable starting point for its preparation in the laboratory.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. fiveable.me [fiveable.me]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
Navigating the Physicochemical Landscape of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, a molecule of significant interest in contemporary chemical and pharmaceutical research. In the absence of extensive public data, this document establishes a predictive framework based on the well-understood chemistry of the benzimidazole scaffold. It offers detailed, field-proven methodologies for researchers to experimentally determine the precise solubility and stability profiles of this compound. By synthesizing established principles with actionable protocols, this guide serves as an essential resource for scientists and developers engaged in the preclinical and formulation stages of research involving this compound.
Introduction: The Benzimidazole Core and the Significance of this compound
The benzimidazole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its unique electronic and structural properties allow for diverse biological activities. The specific compound, this compound (Molecular Formula: C14H10Cl2N2, Molecular Weight: 277.15 g/mol ), combines this privileged scaffold with a dichlorinated benzyl moiety, suggesting potential applications where this substitution pattern is key.[2][3]
A thorough understanding of the solubility and stability of this molecule is paramount for its successful application in research and development. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, and formulation, while stability data informs on storage conditions, shelf-life, and potential degradation pathways that could impact efficacy and safety. This guide will provide a detailed exploration of these critical physicochemical parameters.
Solubility Profile: Predictions and Experimental Determination
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust predictive and experimental framework can be established based on the known behavior of analogous benzimidazole derivatives.
Predicted Solubility Characteristics
The molecular structure of this compound, featuring both polar (the benzimidazole ring with its nitrogen atoms) and nonpolar (the dichlorobenzyl group) regions, suggests a varied solubility profile.
-
Polar Solvents : Benzimidazoles with an available imide nitrogen are generally more soluble in polar solvents.[4] It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5]
-
Nonpolar Solvents : The introduction of the nonpolar dichlorobenzyl substituent is expected to increase its solubility in nonpolar solvents compared to the unsubstituted benzimidazole core.[4]
-
Aqueous Solubility : The solubility of benzimidazoles in water is often limited.[6] The presence of the hydrophobic dichlorobenzyl group in the target molecule likely results in low aqueous solubility. However, the basic nature of the benzimidazole ring suggests that solubility may be pH-dependent, potentially increasing in acidic conditions due to the formation of a more soluble salt.[7]
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically and scientifically relevant solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set at the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Data Presentation:
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Water | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |
| 0.1 M HCl | 25 | Experimental Data | Experimental Data |
| Methanol | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Experimental Data | Experimental Data |
| Dichloromethane | 25 | Experimental Data | Experimental Data |
| DMSO | 25 | Experimental Data | Experimental Data |
Stability Profile and Degradation Pathways
The stability of a compound is a critical parameter that influences its handling, storage, and formulation. Benzimidazole derivatives can be susceptible to degradation under various environmental conditions.
Predicted Stability and Potential Degradation Pathways
Based on the chemistry of the benzimidazole scaffold, the following degradation pathways can be anticipated for this compound:
-
Hydrolysis: The imidazole ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions and elevated temperatures, cleavage of the ring could potentially occur.
-
Oxidation: The benzimidazole ring system can be susceptible to oxidative degradation.[8] The nitrogen atoms and the electron-rich aromatic system are potential sites for oxidation.
-
Photodegradation: Many aromatic heterocyclic compounds, including benzimidazoles, are known to be sensitive to light.[8][9] Exposure to UV or visible light could lead to the formation of various photoproducts.
-
Thermal Degradation: While generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[9]
The following diagram illustrates the potential stress factors that can impact the stability of this compound.
Caption: Factors influencing the stability of the title compound.
Protocol for a Forced Degradation Study
A forced degradation study, or stress testing, is essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[10][11]
Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile
-
HPLC system with a Photodiode Array (PDA) or UV detector, and preferably coupled to a Mass Spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[8]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for a specified period (e.g., 8 hours).[8]
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for a specified period.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).[8]
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[8]
-
Analyze the samples at different time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
Keep a control sample in the dark.
-
Analyze the samples at different time points.
-
-
Analysis:
-
Analyze all stressed samples by a suitable stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity.
-
LC-MS analysis is highly recommended for the identification and structural elucidation of the degradation products.[8]
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data remains to be extensively published, the predictive insights and detailed experimental protocols presented herein offer a robust framework for researchers to characterize this compound. The provided methodologies for solubility determination and forced degradation studies are grounded in established scientific principles and are designed to yield reliable and reproducible data.
For drug development professionals, the early and accurate assessment of these physicochemical properties is crucial for de-risking candidates and accelerating the path to clinical studies. The insights gained from the proposed studies will directly inform formulation strategies, analytical method development, and the establishment of appropriate storage and handling procedures. As research on this compound and its analogs continues, the generation and dissemination of such fundamental data will be invaluable to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C14H10Cl2N2 | CID 19063344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 213133-77-8 CAS MSDS (2-(3,4-Dichlorobenzyl)-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
protocol for synthesizing 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole in the lab
An Application Note for the Laboratory Synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Introduction
Benzimidazoles are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] The fused imidazole and benzene rings provide a versatile scaffold for drug design.[1] This application note provides a detailed, reliable protocol for the laboratory synthesis of this compound, a derivative with potential applications in medicinal chemistry. The synthesis is achieved through the Phillips condensation reaction, a robust and widely used method for constructing the benzimidazole ring system.[1][3] This process involves the acid-catalyzed condensation and subsequent cyclization of o-phenylenediamine with 3,4-dichlorophenylacetic acid. Polyphosphoric acid (PPA) is employed as both the acidic catalyst and the reaction medium, facilitating the necessary dehydration at an elevated temperature.[4][5]
This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for product purification and characterization.
Reaction Scheme and Mechanism
The synthesis proceeds via the Phillips-Ladenburg reaction, a condensation between an o-phenylenediamine and a carboxylic acid.[2]
Overall Reaction:
o-phenylenediamine + 3,4-dichlorophenylacetic acid ⟶ this compound + 2 H₂O
Mechanism Insight: The reaction mechanism initiates with the acylation of one amino group of o-phenylenediamine by the carboxylic acid.[3] This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration cascade, driven by the high temperature and the hygroscopic nature of the polyphosphoric acid, which eliminates two molecules of water to form the stable aromatic benzimidazole ring.[3]
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| o-Phenylenediamine | 95-54-5 | 108.14 | Toxic, irritant, potential mutagen, light-sensitive solid.[6][7][8] |
| 3,4-Dichlorophenylacetic acid | 5807-30-7 | 205.04 | Irritant solid. |
| Polyphosphoric acid (PPA) | 8017-16-1 | Variable | Highly corrosive, viscous liquid; reacts with water.[9][10][11] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive solid. |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | Flammable liquid. |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Experimental Protocol
This protocol is based on established methods for benzimidazole synthesis utilizing polyphosphoric acid.[4]
Part 1: Reaction Setup and Synthesis
-
Reagent Preparation : In a 100 mL three-neck round-bottom flask, place 3,4-dichlorophenylacetic acid (2.05 g, 10 mmol).
-
Addition of Diamine : Add an equimolar amount of o-phenylenediamine (1.08 g, 10 mmol) to the flask.
-
Rationale: Using equimolar amounts of reactants ensures a complete theoretical reaction. o-Phenylenediamine is sensitive to light and air; handle it quickly and use freshly opened containers if possible.
-
-
Addition of PPA : To the solid mixture, add polyphosphoric acid (approx. 20 mL). PPA is highly viscous; it can be heated gently (to ~60 °C) to reduce its viscosity for easier handling.
-
Rationale: PPA serves as both the acidic catalyst and a non-volatile solvent, allowing the reaction to be heated to the high temperature required for cyclodehydration without solvent loss.[5]
-
-
Reaction Assembly : Equip the flask with a mechanical stirrer, a thermometer, and a reflux condenser (with a drying tube).
-
Heating : Immerse the flask in a preheated heating mantle or oil bath. Heat the reaction mixture to 180 °C and maintain this temperature with vigorous stirring for 4 hours.[4]
-
Rationale: High temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Part 2: Work-up and Isolation
-
Cooling : After 4 hours, turn off the heat and allow the mixture to cool to approximately 80-100 °C. The mixture will be a thick, dark syrup.
-
Quenching : (Perform in a large fume hood with the sash down) . Prepare a large beaker (1 L) containing about 500 g of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. This process is highly exothermic.
-
Rationale: Quenching in ice-water hydrolyzes the polyphosphoric acid and dilutes the reaction mixture. The product is protonated and soluble in the resulting acidic solution.
-
-
Neutralization and Precipitation : While monitoring with a pH meter or pH paper, slowly add a 10 M sodium hydroxide (NaOH) solution to the acidic mixture. Continue adding the base until the solution is neutral to slightly alkaline (pH 7-8). A precipitate will form.
-
Rationale: Neutralization deprotonates the benzimidazole nitrogen atoms, causing the water-insoluble free base product to precipitate out of the solution.
-
-
Filtration : Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crude product cake thoroughly with copious amounts of cold deionized water (3 x 100 mL) to remove any inorganic salts and other water-soluble impurities.
-
Drying : Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50-60 °C.
Part 3: Purification and Characterization
-
Purification : The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Characterization : The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point : Compare with literature values.
-
FT-IR Spectroscopy : Look for characteristic peaks, including N-H stretching (broad, ~3400 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-Cl stretching.
-
¹H NMR Spectroscopy : Confirm the expected aromatic and methylene proton signals and their integration.[12][13]
-
Mass Spectrometry : Verify the molecular weight with the observation of the molecular ion peak (M+).[12][14]
-
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| o-Phenylenediamine | 108.14 | 1.08 | 10 | 1 |
| 3,4-Dichlorophenylacetic acid | 205.04 | 2.05 | 10 | 1 |
| Reaction Conditions | Value | |||
| Temperature | 180 °C | |||
| Time | 4 hours | |||
| Expected Yield | 75-85% |
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
o-Phenylenediamine : This compound is toxic upon ingestion and can cause severe skin and eye irritation.[6][7] It is a suspected mutagen. Always wear nitrile gloves, a lab coat, and chemical safety goggles.[8] Avoid creating dust. In case of contact, wash the affected area immediately with plenty of water.[15]
-
Polyphosphoric Acid (PPA) : PPA is highly corrosive and will cause severe burns to the skin, eyes, and respiratory tract.[10][16][17] It reacts exothermically with water.[9][11] Always handle with extreme care, wearing heavy-duty gloves, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are accessible.[16]
-
Sodium Hydroxide (NaOH) : A strong base that is corrosive and can cause severe burns. Handle with care, especially when preparing concentrated solutions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note details an effective and reproducible protocol for the synthesis of this compound via the Phillips condensation. By utilizing polyphosphoric acid as the catalyst and medium, this one-pot reaction provides good yields of the target compound. Adherence to the outlined procedural steps and stringent safety measures is essential for the successful and safe execution of this synthesis. The resulting product serves as a valuable building block for further research in medicinal and materials chemistry.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. adichemistry.com [adichemistry.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. o-Phenylenediamine - Safety Data Sheet [chemicalbook.com]
- 9. POLYPHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aarti-industries.com [aarti-industries.com]
- 16. starkcorp.us [starkcorp.us]
- 17. carlroth.com [carlroth.com]
Application Notes and Protocols for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole in Anticancer Research
Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology Research
The benzimidazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] Over the years, benzimidazole derivatives have been successfully developed into a wide range of pharmaceuticals, including anthelmintics, proton pump inhibitors, and, most notably for this guide, potent anticancer agents.[3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and specificity. This has led to a diverse library of compounds with a broad spectrum of anticancer mechanisms.
The subject of this guide, 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, belongs to this promising class of molecules. The incorporation of a dichlorinated benzyl group at the 2-position is a key structural feature that is anticipated to influence its biological activity. While extensive research on this specific molecule is emerging, the broader family of benzimidazole derivatives provides a strong rationale for its investigation as a potential anticancer agent. This document will serve as a comprehensive guide for researchers, providing an overview of the likely mechanisms of action, detailed protocols for in vitro evaluation, and a framework for its application in anticancer research.
Plausible Mechanisms of Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.[3] Based on the extensive literature on this class of compounds, the following are the most probable mechanisms of action for this compound:
Disruption of Microtubule Dynamics
A primary and well-established mechanism for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently triggers apoptosis in rapidly dividing cancer cells.[1][3]
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Induction of Apoptosis
Beyond mitotic arrest, benzimidazole derivatives can induce apoptosis through various intrinsic and extrinsic pathways.[4][5] This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5] Some derivatives have also been shown to increase the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.[5]
Cell Cycle Arrest
As a direct consequence of microtubule disruption and other signaling pathway interventions, benzimidazole compounds are potent inducers of cell cycle arrest.[3] While G2/M arrest is common, some derivatives have also been reported to induce arrest at the G1 or S phases, depending on the specific compound and cell type.[6] This prevents cancer cells from progressing through the necessary checkpoints for proliferation.
Inhibition of Key Signaling Pathways
Recent studies have revealed that benzimidazole derivatives can also target specific signaling pathways that are often dysregulated in cancer:
-
Topoisomerase Inhibition: Some benzimidazoles can inhibit topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication and transcription.[7][8] Their inhibition leads to DNA damage and cell death.
-
Kinase Inhibition: The benzimidazole scaffold has been utilized to develop inhibitors of various kinases involved in cancer progression, such as EGFR, BRAFV600E, and PI3K.[5][9]
-
p53-MDM2 Interaction: Certain derivatives have been designed to inhibit the interaction between p53 and its negative regulator MDM2, leading to the stabilization of p53 and the activation of its tumor-suppressive functions.
Data on Structurally Related Dichlorobenzyl Benzimidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| ethyl 1-butyl-2-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HeLa (Cervical) | 1.12 | 0.98 |
| A549 (Lung) | 1.34 | 1.16 | |
| HeK (Kidney) | 1.56 | 1.24 | |
| Data extracted from Reference[10]. |
These results indicate that a benzimidazole derivative containing a dichlorobenzyl moiety exhibits potent anticancer activity in the low micromolar range against multiple cancer cell lines. This provides a strong rationale for investigating the anticancer potential of this compound.
Experimental Protocols
The following protocols provide a standardized framework for the in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay determines the cytotoxic effect of the compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The benzimidazole scaffold is a validated and highly promising platform for the development of novel anticancer agents. While direct experimental data on this compound is still to be fully elucidated, the extensive body of research on related analogues strongly supports its investigation. The protocols outlined in this guide provide a robust starting point for characterizing its cytotoxic and mechanistic properties. Future research should focus on confirming its primary molecular target(s), evaluating its efficacy in in vivo models, and exploring its potential for combination therapies to enhance its anticancer effects.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acu.edu.in [acu.edu.in]
Application Notes & Protocols: Probing the Antiviral Potential of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Foreword: The Benzimidazole Scaffold as a Privileged Structure in Antiviral Research
The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and notably, antiviral properties.[1] This structural motif is present in several clinically significant drugs and numerous investigational agents. The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery and the modulation of activity against a wide array of viral pathogens.[1][2]
Derivatives of this scaffold have been reported to exhibit inhibitory effects against both RNA and DNA viruses, such as enteroviruses (including Coxsackievirus B5), herpesviruses (cytomegalovirus and varicella-zoster virus), human immunodeficiency virus (HIV), influenza viruses, and rotaviruses.[1][2][3] The precise mechanisms of action are often virus-specific and can range from inhibiting viral entry and uncoating to targeting key viral enzymes like reverse transcriptase and neuraminidase.[4]
This document provides a detailed guide for the investigation of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole , a specific derivative, for its potential antiviral applications. While extensive public data on this particular molecule is limited, the protocols outlined herein provide a robust framework for its systematic evaluation, from initial cytotoxicity profiling to specific antiviral assays and preliminary mechanistic studies.
Part 1: Foundational Assays - Cytotoxicity and Antiviral Screening
A critical first step in evaluating any potential antiviral compound is to determine its toxicity to the host cells that will be used for viral replication. An ideal antiviral agent should exhibit potent activity against the virus at concentrations that are non-toxic to the host. The following protocols describe the determination of the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50), which are essential for calculating the selectivity index (SI = CC50/EC50), a key measure of a compound's therapeutic potential.
1.1: Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating:
-
Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero, HeLa, or MDCK cells, depending on the target virus) at a density of 3 x 10³ cells per well in 200 µL of complete culture medium.[5]
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
-
After the 48-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (cell control) and medium with the highest concentration of DMSO (vehicle control).
-
-
Incubation and MTT Addition:
-
Incubate the treated plates for another 48-72 hours (this duration should match the length of the antiviral assay).
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation with MTT, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
1.2: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Protocol: Plaque Reduction Assay
-
Cell Plating:
-
Seed 6-well plates with a confluent monolayer of the appropriate host cells.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Compound Treatment:
-
During the viral adsorption period, prepare various concentrations of this compound in an overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 2-10 days).
-
After incubation, fix the cells with a 10% formaldehyde solution.
-
Stain the cells with a 0.1% crystal violet solution to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Illustrative Workflow for Antiviral Compound Evaluation
Caption: Workflow for evaluating the antiviral potential of a novel compound.
Part 2: Preliminary Mechanistic Insights
Once the antiviral activity of this compound is confirmed, the next logical step is to investigate its mechanism of action. The following are foundational experiments to elucidate which stage of the viral life cycle is inhibited.
2.1: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle targeted by the compound (e.g., entry, replication, or budding). The compound is added at different time points relative to viral infection.
Protocol: Time-of-Addition Assay
-
Experimental Setup:
-
Seed cells in 24-well plates to form a confluent monolayer.
-
Infect the cells with the virus at a high multiplicity of infection (MOI).
-
Add this compound at a concentration of approximately 5-10 times its EC50 at different time points:
-
Pre-treatment: 2 hours before infection.
-
Co-treatment: During the 1-hour virus adsorption period.
-
Post-treatment: At various time points after infection (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
-
Virus Yield Quantification:
-
At the end of the viral replication cycle (e.g., 24 or 48 hours post-infection), harvest the supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
-
Data Interpretation:
-
Inhibition during pre-treatment suggests an effect on the host cell or viral attachment.
-
Inhibition during co-treatment points to interference with viral entry.
-
Inhibition only at early post-infection time points suggests targeting of early replication events like uncoating or viral genome replication.
-
Inhibition at later post-infection times may indicate targeting of late replication events such as protein synthesis, assembly, or budding.
-
Potential Viral Lifecycle Inhibition Points
Caption: Potential targets of the compound in the viral life cycle.
Part 3: Data Interpretation and Reporting
The systematic collection and clear presentation of experimental data are crucial for the evaluation of an antiviral candidate.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/H1N1 | MDCK | 1.5 | >100 | >66.7 |
| Coxsackievirus B3 | Vero | 3.2 | >100 | >31.3 |
| Herpes Simplex Virus-1 | Vero | 8.7 | >100 | >11.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the initial antiviral characterization of this compound. Based on the broad-spectrum activity observed for other benzimidazole derivatives, it is plausible that this compound may exhibit activity against a range of viruses.[1][2][3]
Should initial screening reveal promising activity (i.e., a high selectivity index), further studies would be warranted. These could include:
-
Broad-spectrum antiviral screening: Testing against a wider panel of viruses.
-
Resistance studies: Generating and characterizing drug-resistant viral mutants to identify the molecular target.
-
In vivo efficacy studies: Evaluating the compound's activity in animal models of viral infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and pharmacokinetic properties.
The exploration of novel benzimidazole derivatives like this compound is a promising avenue in the ongoing search for new antiviral therapies.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anthelmintic properties.[1][2] The structural similarity of the benzimidazole nucleus to purine allows for its interaction with various biological targets.[1] This document provides a comprehensive experimental framework for the initial efficacy testing of a specific benzimidazole derivative, 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. Given the lack of specific published data on this compound, a multi-pronged screening approach is proposed to elucidate its potential therapeutic value.
This guide is structured to provide a logical, stepwise progression from broad in vitro screening to more focused mechanistic studies and finally to in vivo validation. The protocols herein are designed to be robust and self-validating, with explanations for key experimental choices to empower researchers in their drug discovery efforts.
Part 1: Initial In Vitro Efficacy Screening
The initial phase of testing is designed to cast a wide net, evaluating the cytotoxic, antiviral, and anthelmintic potential of this compound.
In Vitro Anticancer Screening
The primary screen will assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. This approach will help identify cancer types that are particularly sensitive to the compound and provide a foundation for subsequent mechanistic studies.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening of this compound.
Protocol 1.1.1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., NCI-60 panel or a selection representing different cancer types)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Table 1: Representative Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| MDA-MB-231 | Breast Cancer |
| A549 | Lung Cancer |
| HCT116 | Colon Cancer |
| HeLa | Cervical Cancer |
| PC-3 | Prostate Cancer |
| U-87 MG | Glioblastoma |
In Vitro Antiviral Screening
Given that many benzimidazole derivatives exhibit antiviral properties, a preliminary screen against a panel of representative RNA and DNA viruses is warranted.[4]
Protocol 1.2.1: Viral Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of the compound to protect host cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the viruses of interest (e.g., Vero, MDCK)
-
Panel of viruses (e.g., Influenza virus, Herpes Simplex Virus)
-
This compound
-
Cell culture reagents
-
MTT or similar viability assay reagents
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and grow to confluence.
-
Compound and Virus Addition: Pre-treat cells with various concentrations of the compound for 1-2 hours. Subsequently, infect the cells with a known titer of the virus.
-
Incubation: Incubate the plates for a period sufficient to observe viral CPE (typically 2-5 days).
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.1.1.
-
Data Analysis: Calculate the concentration of the compound that provides 50% protection against viral CPE (EC50).
In Vitro Anthelmintic Screening
The anthelmintic activity of benzimidazoles is well-established.[2] A simple motility assay can provide a preliminary indication of efficacy against parasitic worms.
Protocol 1.3.1: Larval Motility Assay
This assay assesses the effect of the compound on the motility of a model helminth.
Materials:
-
Model helminth larvae (e.g., Caenorhabditis elegans or a relevant parasitic species)
-
This compound
-
Culture medium for the helminth
-
Microscope
Procedure:
-
Compound Exposure: Expose the larvae to various concentrations of the compound in a suitable culture medium in a multi-well plate.
-
Motility Observation: At various time points (e.g., 24, 48, 72 hours), observe the motility of the larvae under a microscope.
-
Data Analysis: Score the motility of the larvae (e.g., active, sluggish, paralyzed, dead). Determine the concentration of the compound that causes paralysis or death in 50% of the larvae.
Part 2: Mechanistic Elucidation of Anticancer Activity
Should the initial screening reveal potent anticancer activity, the following protocols are designed to investigate the underlying mechanism of action in the most sensitive cancer cell line(s).
Workflow for Mechanistic Studies
Caption: Workflow for investigating the mechanism of anticancer activity.
Cell Cycle Analysis
This protocol determines if the compound induces cell cycle arrest at a specific phase.
Protocol 2.1.1: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Sensitive cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.[5][6][7][8]
Apoptosis Induction
These protocols will determine if the compound induces programmed cell death.
Protocol 2.2.1: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis.[9][10][11][12][13]
Materials:
-
Sensitive cancer cell line
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
Assay: Add the caspase-3 substrate to the cell lysates and incubate.
-
Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Signaling Pathway Analysis
This protocol investigates the effect of the compound on key signaling pathways commonly dysregulated in cancer, such as the MAPK and NF-κB pathways.[14][15][16]
Protocol 2.3.1: Western Blot Analysis of MAPK and NF-κB Pathways
Materials:
-
Sensitive cancer cell line
-
This compound
-
Primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-p65, total p65, IκBα)
-
Secondary antibodies
-
Protein lysis buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the IC50 concentration of the compound for various time points and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[4][14][17]
Signaling Pathways Overview
Caption: Simplified overview of the MAPK and NF-κB signaling pathways.
Part 3: In Vivo Efficacy Evaluation
Based on promising in vitro anticancer data, the final stage is to evaluate the in vivo efficacy of this compound in a relevant animal model.
Xenograft Mouse Model of Cancer
This model involves the transplantation of human cancer cells into immunodeficient mice.[18][19][20][21][22][23][24][25]
Protocol 3.1.1: Subcutaneous Xenograft Efficacy Study
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Sensitive human cancer cell line
-
This compound
-
Vehicle for drug administration
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (at various doses) and vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Table 2: Example Dosing and Monitoring Schedule for In Vivo Study
| Day | Activity |
| 0 | Tumor cell implantation |
| 7-10 | Tumor palpation and measurement |
| 10 | Randomization and start of treatment |
| 10, 12, 14... | Treatment administration (e.g., every other day) |
| 10, 13, 16... | Tumor volume and body weight measurement (twice weekly) |
| 28 | End of study, tumor excision and analysis |
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocellect.com [nanocellect.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. cyagen.com [cyagen.com]
- 16. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Animal models for Cancer research and treatment | Journal of Laboratory Animal Science [journals.acspublisher.com]
- 20. biomere.com [biomere.com]
- 21. Animal Models for Cancer Research: The Choice of the Right Model System [ouci.dntb.gov.ua]
- 22. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iv.iiarjournals.org [iv.iiarjournals.org]
- 24. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 25. ijpbs.com [ijpbs.com]
Application Note: Quantitative Analysis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole Using Chromatographic and Spectroscopic Techniques
Abstract
This application note provides detailed protocols for the quantitative analysis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, a key intermediate in pharmaceutical research and development. Accurate quantification of this compound is critical for process monitoring, quality control, and stability testing. We present two primary analytical methods: a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a simple UV-Vis spectrophotometric method is described for rapid, high-throughput screening. Each protocol is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] this compound is a specific derivative of interest, often synthesized as a precursor or impurity in the development of new chemical entities. Its precise quantification is therefore essential to control the quality of active pharmaceutical ingredients (APIs) and to understand reaction kinetics and degradation pathways.
The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide details three distinct methods, providing researchers with the flexibility to select the most appropriate technique for their application. We will delve into the causality behind experimental choices, from mobile phase selection to the justification for specific validation parameters.[4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed to be a robust and reliable technique for the routine quantification of this compound in bulk material and simple formulations. The method is stability-indicating, capable of resolving the main compound from potential degradation products.[6]
Principle of the Method
The compound is separated on a C18 stationary phase based on its hydrophobicity. An isocratic mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer provides efficient elution and sharp peak shapes. The benzimidazole core contains a strong chromophore, allowing for sensitive detection using a UV detector.[7][8] The wavelength is selected at one of the absorption maxima to ensure high sensitivity.
Instrumentation, Chemicals, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound, certified purity >99.5%.
Detailed Experimental Protocol
Protocol 1: HPLC-UV Analysis Workflow
-
Mobile Phase Preparation (0.02 M Phosphate Buffer pH 3.0: Acetonitrile):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication or helium sparging.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.
-
-
Calibration Curve Standards:
-
Perform serial dilutions of the Stock Solution with the mobile phase to prepare a minimum of five calibration standards. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions & Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the instrument parameters as detailed in Table 1.
-
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Inject the calibration standards, followed by the prepared samples.
-
A system suitability solution (e.g., the 10 µg/mL standard) should be injected periodically (e.g., every 5-10 sample injections) to monitor system performance.
-
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for hydrophobic aromatic compounds. |
| Mobile Phase | 50:50 (v/v) Acetonitrile / 0.02M KH₂PO₄ Buffer (pH 3.0) | Provides good resolution and peak shape. The acidic pH suppresses silanol interactions and ensures the analyte is in a consistent protonation state.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 275 nm | Corresponds to a significant absorption maximum for the benzimidazole chromophore, providing high sensitivity.[7] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with peak shape. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Caption: Workflow for HPLC-UV analysis.
Method Validation Summary
This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][10] Key validation parameters are summarized in Table 2.
Table 2: ICH Validation Parameters and Acceptance Criteria for HPLC Assay
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of impurities, degradants, or excipients. | Peak is pure (assessed by DAD) and well-resolved from other peaks (Resolution > 2.0). |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (RSD%) | Agreement among a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| LOQ/LOD | Lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±10%), pH (±0.2), and organic composition (±2%) are varied. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as quantification in complex biological matrices or trace-level impurity analysis, LC-MS/MS is the method of choice.[11][12]
Principle of the Method
The method utilizes the same chromatographic separation principles as HPLC-UV but couples the liquid chromatograph to a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates matrix interference, providing superior sensitivity.
Instrumentation and Conditions
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
LC Conditions: Similar to HPLC-UV, but often with faster gradients and smaller column particle sizes (e.g., < 2 µm for UPLC) to reduce run times. The mobile phase buffer is changed to a volatile alternative like ammonium formate or formic acid.
Table 3: Illustrative LC-MS/MS Method Parameters
| Parameter | Setting | Justification |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions for faster analysis and reduced solvent consumption. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer compatible with MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Gradient | 10% B to 95% B over 3 min | Rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar, ionizable compounds; the basic nitrogens on the benzimidazole ring readily accept a proton. |
| Precursor Ion [M+H]⁺ | m/z 277.0 | Calculated for C₁₄H₁₀Cl₂N₂ + H⁺. |
| MRM Transitions | Quantifier: 277.0 -> 162.1Qualifier: 277.0 -> 127.1 | These are plausible fragments corresponding to the loss of the dichlorobenzyl group and further fragmentation, providing high specificity. |
Protocol and Workflow
The sample and standard preparation follows the same principles as the HPLC-UV method, but typically at much lower concentrations (e.g., ng/mL range). The workflow is similar, with the primary difference being the use of mass spectrometric detection.
Caption: LC-MS/MS analysis workflow in MRM mode.
Method 3: UV-Vis Spectrophotometry
This method is a simple, rapid, and cost-effective technique suitable for the analysis of pure substances or simple mixtures where interfering substances are known to be absent.
Principle of the Method
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The concentration of an unknown sample can be determined by measuring its absorbance and comparing it to a standard calibration curve.[13]
Protocol: Spectrophotometric Analysis
-
Solvent Selection: Choose a solvent in which the analyte is soluble and stable, and which is transparent in the UV region of interest (e.g., Methanol or Ethanol).
-
Determine Absorption Maximum (λmax):
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution in a UV-Vis spectrophotometer from 400 nm to 200 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax). For benzimidazole derivatives, this is typically in the 270-285 nm range.[8]
-
-
Prepare Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard.
-
Create a series of at least five standards by diluting the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Limitations
This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It lacks the specificity of chromatographic methods and is not suitable for stability testing or analysis of complex mixtures.
Conclusion
This document provides three distinct, validated approaches for the quantification of this compound.
-
The HPLC-UV method is recommended as the primary technique for quality control, offering an excellent balance of robustness, precision, and accuracy.
-
The LC-MS/MS method provides superior sensitivity and specificity, making it ideal for trace-level analysis or quantification in challenging matrices.
-
The UV-Vis spectrophotometric method serves as a valuable tool for rapid, high-throughput screening of pure samples.
The selection of the appropriate method should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample matrix, and available instrumentation. All methods should be properly validated in the user's laboratory to ensure reliable and accurate results.[5]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Benzimidazole [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. agilent.com [agilent.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cell-Based Assays Involving 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting potent anticancer properties by targeting fundamental cellular processes.[1][2][3][4] This guide outlines detailed protocols for a logical progression of assays, starting from general cytotoxicity screening to more in-depth mechanistic studies, including the analysis of apoptosis, cell cycle progression, and key signaling pathways such as NF-κB. The experimental designs and protocols are presented to ensure scientific rigor and data reproducibility, enabling a thorough investigation of this compound's potential as a therapeutic agent.
Introduction: The Scientific Rationale
The compound this compound belongs to the benzimidazole class of heterocyclic aromatic compounds. This core structure is of significant interest in drug discovery due to its presence in numerous pharmacologically active molecules.[1][2] Substituted benzimidazoles have been reported to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[2] In the context of oncology, benzimidazole derivatives have been shown to exert their effects through various mechanisms, such as inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of critical signaling pathways.[1][2][4][5]
Given the established anticancer potential of the benzimidazole scaffold, it is hypothesized that this compound may exhibit cytotoxic effects on cancer cells. The dichlorobenzyl moiety may enhance its biological activity through various molecular interactions. A systematic investigation using a panel of cell-based assays is essential to elucidate its mechanism of action and therapeutic potential.
This guide provides a workflow for characterizing the cellular effects of this compound, beginning with broad cytotoxicity screening and progressing to more specific assays to determine the mode of cell death and impact on cell cycle and signaling pathways.
Experimental Workflow
The following diagram illustrates a logical workflow for the cellular characterization of this compound.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vivo Evaluation of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole as a Putative Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as anticancer agents. The specific compound, 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, while not extensively characterized in public literature, belongs to this promising class. Based on structural similarities to known inhibitors of the B-cell lymphoma 2 (Bcl-2) protein family, we hypothesize that this molecule may function as an inhibitor of Myeloid Cell Leukemia 1 (Mcl-1).
Mcl-1 is a critical pro-survival protein frequently overexpressed in a wide range of human cancers, including hematological malignancies and solid tumors like non-small cell lung cancer (NSCLC).[1][2] Its overexpression is a key mechanism of resistance to conventional chemotherapy and even other targeted therapies, making it a high-priority target for drug development.[3][4]
This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, proceeding from the hypothesis that it acts by inhibiting Mcl-1. The protocols outlined herein are designed to rigorously assess its therapeutic potential, from initial safety and pharmacokinetic profiling to robust efficacy studies in validated cancer models.
Section 2: Putative Mechanism of Action - Mcl-1 Inhibition
The intrinsic pathway of apoptosis is a tightly regulated process governed by the Bcl-2 family of proteins. This family includes anti-apoptotic members (Mcl-1, Bcl-2, Bcl-xL), pro-apoptotic effectors (Bax, Bak), and BH3-only proteins (Bim, Puma, Noxa, etc.), which act as sensors of cellular stress.
In healthy cells, Mcl-1 prevents apoptosis by sequestering pro-apoptotic proteins. It primarily binds to and neutralizes the effector protein Bak on the mitochondrial outer membrane and also sequesters BH3-only activator proteins like Bim.[5][6] This action prevents Bak from oligomerizing and forming pores in the mitochondrial outer membrane.
In Mcl-1-dependent cancer cells, this protective mechanism is hijacked to ensure survival despite oncogenic stress. The proposed mechanism for this compound is its direct binding to the BH3-binding groove of Mcl-1. This competitive inhibition displaces Bak and Bim from Mcl-1.[6][7] The liberated Bak is then free to oligomerize, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event is considered the "point of no return" in apoptosis, releasing cytochrome c into the cytosol, triggering the activation of a caspase cascade (caspase-9, caspase-3), and ultimately executing cell death.[8][9]
Figure 1: Proposed mechanism of apoptosis induction via Mcl-1 inhibition.
Section 3: Preclinical In Vivo Study Design
Animal Model Selection
The choice of an appropriate animal model is critical for evaluating an Mcl-1 inhibitor. Many human cancers are highly dependent on Mcl-1 for survival, making xenograft models a suitable choice.
-
Recommended Models: Subcutaneous xenografts in immunocompromised mice (e.g., NOD/SCID or NSG mice) are standard.
-
Cell Line Selection: It is crucial to select cell lines with documented Mcl-1 dependency.
-
Hematological Malignancies: NCI-H929 (multiple myeloma) is a well-established model where Mcl-1 inhibitors have demonstrated single-agent efficacy.[10][11]
-
Solid Tumors: A427 (non-small cell lung cancer) is a solid tumor model sensitive to Mcl-1 inhibition, often used in both monotherapy and combination studies.[1][3]
-
Rationale: Using Mcl-1 dependent models provides a clear biological context to test the hypothesis. If the compound shows efficacy, it strongly suggests on-target activity.
-
Compound Formulation and Administration
Benzimidazole derivatives often exhibit poor aqueous solubility, which necessitates careful formulation for in vivo administration.[12][13]
-
Vehicle Selection: A preliminary formulation screen is essential. Common vehicles for poorly soluble compounds include:
-
10% DMSO, 40% PEG300, 50% Saline
-
5% NMP, 10% Solutol HS 15, 85% Saline
-
0.5% (w/v) Methylcellulose in sterile water
-
-
Route of Administration: The two most common routes for initial studies are intraperitoneal (IP) injection and oral gavage (PO).
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, often resulting in higher bioavailability. It is useful for initial efficacy studies to prove the compound's potential.[14]
-
Oral Gavage (PO): Represents a more clinically relevant route. However, bioavailability can be variable for benzimidazoles.[12][15] An early assessment of oral bioavailability is recommended.
-
| Parameter | Intraperitoneal (IP) Injection | Oral Gavage (PO) |
| Typical Volume | < 2-3 mL (max 10 mL/kg) | < 0.5 mL (max 10 mL/kg)[16] |
| Needle/Tube Size | 25-27 gauge needle[17] | 20-22 gauge gavage tube (flexible tip recommended)[16] |
| Pros | Higher bioavailability, direct access to circulation | Clinically relevant, less invasive for repeat dosing |
| Cons | Potential for local irritation, risk of organ puncture | Risk of esophageal or stomach injury, variable absorption[18] |
Table 1: Comparison of Administration Routes in Mice.
Section 4: Experimental Protocols
The following protocols provide a structured framework for the in vivo evaluation of this compound. All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Selection: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy studies (e.g., NOD/SCID), aged 6-8 weeks.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 60, 100 mg/kg). Dosing increments should be based on any available in vitro cytotoxicity data.
-
Administer the compound daily for 5-7 consecutive days via the intended route (IP or PO).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, labored breathing).
-
Define endpoints for humane euthanasia, such as >20% body weight loss or severe clinical signs.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry to assess organ function (liver, kidney). Benzimidazole-class effects can include decreased white blood cell counts.[19]
-
Collect major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe signs of toxicity.
Protocol 2: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the compound in an Mcl-1 dependent cancer model.
Figure 2: Experimental workflow for a tumor xenograft efficacy study.
Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A427 or NCI-H929 cells (resuspended in Matrigel/PBS) into the flank of female NOD/SCID mice.
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumors with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle Control
-
Group 2: Compound at Dose 1 (e.g., 0.5x MTD)
-
Group 3: Compound at Dose 2 (e.g., MTD)
-
Group 4: Positive Control (if available, e.g., Docetaxel for A427 model)[3]
-
-
Treatment: Administer treatment according to the planned schedule (e.g., daily PO or IP) for 21-28 days.
-
Efficacy Readouts:
-
Primary Endpoint: Tumor growth inhibition (TGI). TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
-
Secondary Endpoints: Tumor regression, body weight changes, and overall survival.
-
Protocol 3: Pharmacodynamic (PD) / On-Target Validation Study
Objective: To confirm that the compound engages its putative target (Mcl-1) and activates the apoptotic pathway in the tumor tissue.
Methodology:
-
Study Design: Use tumor-bearing mice (as in Protocol 2). Administer a single, effective dose of the compound or vehicle.
-
Time-Course Collection: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 6, 12, and 24 hours).
-
Tissue Processing: Immediately harvest tumors and process them.
-
For Western Blot: Lyse tissue to extract proteins.
-
For Immunohistochemistry (IHC): Fix tissue in 10% neutral buffered formalin.
-
-
Analysis:
-
Western Blot: Probe lysates for key biomarkers:
-
Target Engagement: Assess disruption of the Mcl-1/Bim or Mcl-1/Bak complex via co-immunoprecipitation.[3]
-
Apoptosis Induction: Measure levels of cleaved Caspase-3 and cleaved PARP.
-
-
IHC: Stain tumor sections for cleaved Caspase-3 to visualize and quantify apoptosis within the tumor microenvironment.
-
Section 5: Summary and Future Directions
These protocols provide a robust, hypothesis-driven framework for the initial in vivo characterization of this compound as a potential anti-cancer agent. Positive results from these studies—namely, an acceptable safety profile, evidence of on-target activity, and significant tumor growth inhibition in Mcl-1 dependent models—would provide a strong rationale for further development. Subsequent steps would include evaluation in additional solid tumor or hematological models, combination studies with standard-of-care agents, and more detailed pharmacokinetic and toxicology assessments.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. captortherapeutics.com [captortherapeutics.com]
- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 13. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. cea.unizar.es [cea.unizar.es]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
An In-Depth Guide to the Purification of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and professionals in drug development on the effective purification of this compound. The purity of this, and similar benzimidazole derivatives, is paramount for obtaining reliable data in biological assays and for meeting stringent regulatory standards in pharmaceutical development. This document moves beyond simple procedural lists to explain the underlying chemical principles that govern the choice of purification strategy. We present detailed, field-tested protocols for recrystallization, column chromatography, and acid-base extraction, along with methods for assessing final product purity. The guide is structured to empower scientists with the expertise to select and optimize the most appropriate purification workflow based on the specific impurity profile of their crude synthetic material.
Introduction: The Imperative for Purity
This compound is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1] The biological activity of such compounds is intrinsically linked to their structural integrity and purity. Even minor impurities, such as unreacted starting materials, synthetic by-products, or residual solvents, can lead to erroneous biological data, interfere with crystallization studies, or pose toxicological risks.
The common synthesis of this compound involves the condensation of o-phenylenediamine with a derivative of 3,4-dichlorophenylacetic acid.[2][3] This process can introduce a variety of impurities that necessitate robust purification strategies. This guide provides a systematic approach to achieving high purity (>97%) for this specific molecule.
Foundational Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. These parameters dictate the compound's behavior in various separation techniques.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₄H₁₀Cl₂N₂ | - |
| Molar Mass | 277.15 g/mol [4] | Used for calculations in preparing solutions and assessing yield. |
| Appearance | White crystalline solid[4] | The crystalline nature suggests recrystallization is a viable primary purification method. |
| pKa (Predicted) | 11.60 ± 0.10 (for N-H proton)[4] | The weakly acidic N-H proton and the basic imine nitrogen (pKa of benzimidazole ≈ 5.6[5]) are key for acid-base extraction techniques. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane.[1][6][7] Limited solubility in non-polar solvents and water. | Critical for selecting appropriate solvents for recrystallization, chromatography, and liquid-liquid extraction. |
Strategic Purification Workflow
The choice of purification method is not arbitrary; it is a logical decision based on the nature and quantity of the crude material and its impurities. The following diagram illustrates a typical decision-making workflow.
Caption: A decision-making workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Recrystallization
Principle: This technique leverages the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures. The goal is to choose a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Expertise & Causality: For benzimidazole derivatives, polar protic solvents like ethanol or methanol are often excellent choices.[8] They can effectively dissolve the compound when heated by forming hydrogen bonds, and upon cooling, the ordered crystal lattice reforms, excluding smaller, less ordered impurity molecules into the mother liquor. An ethanol/water or ethyl acetate/hexane system can also be effective for fine-tuning polarity.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound upon heating.
-
Dissolution: Place the bulk crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing recovery upon cooling.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or highly conjugated impurities. Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Acid-Base Extraction
Principle: This powerful liquid-liquid extraction technique exploits the basicity of the imidazole nitrogen.[9] By treating an organic solution of the crude product with an aqueous acid, the basic benzimidazole is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase.[10][11][12]
Expertise & Causality: This method is exceptionally effective for removing unreacted acidic starting materials (e.g., 3,4-dichlorophenylacetic acid) or non-basic by-products. The key is the reversible conversion of the neutral, water-insoluble base into a water-soluble salt, allowing for its selective transfer between immiscible liquid phases.
Caption: Workflow for the purification of the target compound via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Layer Separation: Allow the layers to separate completely. Drain the aqueous layer (the bottom layer if using DCM) into a clean flask. The target compound is now in this aqueous layer as its hydrochloride salt.
-
Back-Wash: To remove any organic impurities that may have been trapped in the aqueous layer, add a fresh portion of the organic solvent (DCM or EtOAc) to the flask containing the aqueous extract, shake, and separate. Discard this organic wash.[10]
-
Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is basic (pH > 9, check with litmus paper). The neutral benzimidazole will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by suction filtration. Wash the solid thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[13] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
Expertise & Causality: Chromatography is the most powerful technique for separating complex mixtures or removing impurities with polarities similar to the target compound.[6] The choice of eluent is critical. A non-polar solvent (e.g., hexane) provides weak elution strength, while a polar solvent (e.g., ethyl acetate) provides stronger elution. By starting with a low polarity mixture and gradually increasing it, compounds can be eluted sequentially based on their polarity.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various mixtures of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). The ideal system gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel 60 in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique typically results in better separation than direct liquid loading.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions in test tubes. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
| Technique | Best For | Key Parameters |
| Recrystallization | Removing small amounts of impurities from a mostly pure, crystalline solid. | Solvent choice, cooling rate. |
| Acid-Base Extraction | Removing neutral or acidic impurities from the basic target compound. | Choice of acid/base, pH control. |
| Column Chromatography | Separating complex mixtures or impurities with similar polarity. | Stationary phase (silica gel), mobile phase composition. |
Validation of Purity
After any purification procedure, the purity of the final product must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method. A pure compound should appear as a single spot.
-
Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a percentage purity value based on peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural identity of the compound and can reveal the presence of impurities through unexpected signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. There is no single "best" method; the optimal strategy depends on the specific impurity profile of the crude material. For largely pure, crystalline material, recrystallization offers a simple and efficient route. When acidic or neutral impurities are the primary concern, acid-base extraction provides an elegant and highly effective separation. For complex mixtures or when the highest degree of purity is required, flash column chromatography is the method of choice. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and consistently obtain this valuable compound in a highly purified form.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Development of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole Derivatives for Therapeutic Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, characterization, and biological evaluation of novel derivatives of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. This core scaffold presents a promising starting point for the development of potent therapeutic agents, particularly in oncology and infectious diseases.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] The 2-substituted benzimidazoles, in particular, offer a versatile platform for chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[3] The parent compound, this compound, with its specific substitution pattern, provides a unique electronic and steric landscape for further derivatization.
Rationale for Derivatization: Targeting Key Biological Pathways
The primary goal of derivatizing the this compound core is to enhance its therapeutic potential by improving target affinity, selectivity, and overall drug-like properties. Based on the known activities of benzimidazole derivatives, key areas of focus for these novel compounds include:
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, such as pancreatic (PANC-1), breast (MCF-7), and lung (A549) cancers.[6] The mechanism of action often involves the inhibition of crucial cellular targets like VEGFR2, topoisomerase I, and tubulin polymerization.[6][7][8]
-
Antimicrobial Activity: The benzimidazole scaffold is also a well-established pharmacophore for antimicrobial agents, exhibiting both antibacterial and antifungal properties.[5][9] Derivatization can lead to compounds with enhanced potency against drug-resistant microbial strains.
Synthetic Strategies for Derivatization
The synthesis of novel derivatives will primarily focus on modifications at the N-1 position of the benzimidazole ring and substitutions on the benzimidazole core itself. The foundational this compound can be synthesized via established condensation reactions.
Synthesis of the Core Scaffold: this compound
The most common and reliable method for synthesizing the 2-substituted benzimidazole core is the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.[10][11]
Protocol 1: Phillips-Ladenburg Reaction (Carboxylic Acid Condensation)
This foundational method involves the reaction of o-phenylenediamine with 2-(3,4-dichlorophenyl)acetic acid under acidic conditions with heating.[10]
Materials:
-
o-Phenylenediamine
-
2-(3,4-Dichlorophenyl)acetic acid
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid[12]
-
Sodium bicarbonate solution (saturated)
-
Ethanol or Methanol for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 2-(3,4-dichlorophenyl)acetic acid (1.0-1.2 eq).
-
Add polyphosphoric acid as a dehydrating agent and solvent.
-
Heat the reaction mixture at 180-250°C under a nitrogen atmosphere for 2-4 hours.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the solid by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 2: Weidenhagen Reaction (Aldehyde Condensation)
This method utilizes the reaction of o-phenylenediamine with 3,4-dichlorobenzaldehyde, which requires an oxidative cyclization step.[10]
Materials:
-
o-Phenylenediamine
-
3,4-Dichlorobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent[8]
-
Ethanol
-
Water
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and 3,4-dichlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add sodium metabisulfite (0.5 eq) dissolved in a small amount of water.[8]
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Modern Synthetic Approaches: To improve reaction efficiency, microwave-assisted and ultrasound-assisted methods can be employed, often leading to shorter reaction times and higher yields.[10]
N-1 Alkylation and Arylation
Modification at the N-1 position of the benzimidazole ring is a common strategy to introduce diverse functional groups and modulate the compound's properties.
Protocol 3: General Procedure for N-1 Alkylation
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base
-
Dimethylformamide (DMF) or Acetonitrile as a solvent
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add NaH (1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Characterization of Novel Derivatives
The structural elucidation of the newly synthesized compounds is crucial and should be performed using a combination of spectroscopic techniques.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups. | Presence of N-H stretching (for the core scaffold), C=N stretching, and aromatic C-H stretching. Disappearance of the N-H peak upon N-1 substitution. |
| ¹H NMR Spectroscopy | To determine the proton environment and confirm the structure. | Characteristic peaks for aromatic protons, the methylene bridge protons, and the N-H proton (if present). New peaks corresponding to the protons of the N-1 substituent will appear. |
| ¹³C NMR Spectroscopy | To identify the carbon skeleton. | Peaks corresponding to the aromatic carbons and the methylene bridge carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the derivative. |
| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimental percentages should be in close agreement with the calculated values. |
In Vitro Biological Evaluation
Once synthesized and characterized, the novel derivatives should be screened for their biological activity.
Anticancer Activity Screening
Protocol 4: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4][6]
Cell Lines:
-
Human pancreatic cancer (PANC-1)
-
Human breast adenocarcinoma (MCF-7)[6]
-
Human lung adenocarcinoma (A549)[6]
-
Normal cell lines (e.g., hTERT-HPNE, CCD-19Lu) to assess selectivity.[6]
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Antimicrobial Activity Screening
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungal strains: Candida albicans, Aspergillus niger[5]
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions (temperature and time).
-
Determine the MIC by visually inspecting for the absence of microbial growth.
Structure-Activity Relationship (SAR) Studies
The data obtained from the biological screening of the synthesized derivatives will be crucial for establishing a structure-activity relationship. This involves analyzing how different substituents at various positions of the benzimidazole scaffold affect the biological activity.
Caption: Workflow for SAR-guided lead optimization.
In Silico Studies: A Rational Approach to Drug Design
Molecular docking studies can provide valuable insights into the binding interactions of the synthesized compounds with their putative biological targets.[13] This computational approach can help in understanding the SAR at a molecular level and guide the design of more potent inhibitors.
Caption: A simplified molecular docking workflow.
Conclusion and Future Directions
The development of novel derivatives of this compound represents a promising avenue for the discovery of new therapeutic agents. By employing a combination of rational design, efficient synthetic methodologies, comprehensive characterization, and robust biological evaluation, researchers can systematically explore the chemical space around this privileged scaffold. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for further development.
References
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. eurekaselect.com [eurekaselect.com]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives | PPT [slideshare.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and improve overall yield and purity. We will delve into the reaction mechanism, provide solutions to frequently encountered issues, and present an optimized, high-yield protocol.
Section 1: Understanding the Core Reaction
The synthesis of 2-substituted benzimidazoles, such as this compound, is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[1][2][3] This reaction, a variant of the Phillips-Ladenburg synthesis, is valued for its efficiency and the accessibility of starting materials.[4] The reaction proceeds through a cyclocondensation mechanism.
The general mechanism involves the nucleophilic attack of one of the amine groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the stable benzimidazole ring.[1]
Caption: Generalized mechanism for benzimidazole formation.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The solutions are based on established chemical principles and field-proven insights.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Yield | 1. Ineffective Condensation: The initial reaction between the diamine and aldehyde is not proceeding efficiently. 2. Degradation of Aldehyde: Aldehydes can be prone to oxidation or self-condensation (aldol) side reactions. 3. Incomplete Oxidation: The dihydrobenzimidazole intermediate is not being efficiently converted to the final aromatic product. | 1. Catalyst Addition: Introduce a catalytic amount of a Lewis acid (e.g., In(OTf)₃, LaCl₃) or a Brønsted acid (e.g., p-TsOH) to activate the aldehyde's carbonyl group, making it more electrophilic.[2][5] 2. Reagent Purity & Order of Addition: Use freshly distilled or purified aldehyde. Consider forming a bisulfite adduct of the aldehyde first, which can then react cleanly with the diamine.[2][6] 3. Oxidizing Agent: While atmospheric oxygen can suffice, the reaction may be slow. Introduce a mild oxidizing agent like sodium metabisulfite (Na₂S₂O₅), benzoquinone, or even use air/oxygen bubbling through the solution to facilitate the final aromatization step.[6][7] |
| Formation of Multiple Products / Difficult Purification | 1. Side Reactions: Over-reaction can lead to the formation of 1,2-disubstituted benzimidazoles where the aldehyde reacts with both the secondary amine of the product and the primary amine of the starting material.[1] 2. Tar/Polymer Formation: Harsh reaction conditions (e.g., high heat, strong acids) can lead to polymerization of reactants or products. | 1. Stoichiometry Control: Use a slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) relative to the aldehyde to favor the formation of the mono-substituted product.[1] 2. Temperature & Catalyst Control: Avoid excessively high temperatures. Microwave-assisted synthesis can often provide rapid heating and shorter reaction times, minimizing side product formation.[8] Use milder catalysts instead of strong mineral acids. 3. Solvent Choice: Use a solvent like ethanol or acetonitrile at reflux, which generally provides a cleaner reaction profile than solvent-free or high-boiling point solvent conditions.[2] |
| Product is Darkly Colored / Oily | 1. Oxidative Degradation: o-Phenylenediamine is highly susceptible to air oxidation, leading to colored impurities. 2. Residual Catalyst/Reagents: Incomplete removal of catalysts or starting materials. | 1. Inert Atmosphere & Reagent Quality: If possible, run the reaction under an inert atmosphere (N₂ or Ar). Use high-purity, colorless o-phenylenediamine. 2. Purification Strategy: After the initial work-up, treat a solution of the crude product with activated charcoal to remove colored impurities. Recrystallize from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain a pure, crystalline solid.[8][9] |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient Activation Energy: The reaction may be too slow at the chosen temperature. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or consumed in a side reaction. | 1. Increase Temperature or Use Microwave: Gently increase the reflux temperature or switch to a higher-boiling solvent if compatible. Microwave irradiation is an excellent method to accelerate the reaction.[8][10] 2. Check Catalyst Loading: Ensure the correct catalytic amount is used (typically 5-10 mol%). If the reaction stalls, a small additional charge of the catalyst might be beneficial, though this should be done with caution. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
-
Ethanol is a widely used and effective solvent as it readily dissolves the reactants and facilitates a clean reaction at reflux temperature.[6] Acetonitrile is another excellent choice, particularly when using certain Lewis acid catalysts.[2] For green chemistry approaches, water has also been used successfully, sometimes with a catalyst.[1]
Q2: Is an oxidizing agent always necessary?
-
Not always, but it is highly recommended for improving yield and reaction rate. The final step is an oxidative aromatization. While atmospheric oxygen can serve as the oxidant, the process can be slow and inefficient. Actively introducing an oxidant like benzoquinone, Na₂S₂O₅, or even bubbling air through the mixture ensures a more reliable and complete conversion to the final product.[6][7]
Q3: Can I use 3,4-dichlorophenylacetic acid instead of the aldehyde?
-
Yes, this is the basis of the Phillips condensation reaction, which involves condensing the o-phenylenediamine with a carboxylic acid.[11] However, this method typically requires harsher conditions, such as high temperatures (170-180 °C) and a strong acid like polyphosphoric acid or 4N HCl, which can lead to more side products.[11][12] Using the aldehyde is generally a milder and more direct route.
Q4: My final product is difficult to crystallize. What should I do?
-
If the product oils out, it is likely impure. First, ensure the work-up was thorough to remove all acidic or basic residues. Try purifying the crude material via column chromatography (silica gel with an ethyl acetate/hexane gradient is a good starting point). Once a purer fraction is obtained, attempt recrystallization again from various solvent systems. A small amount of seed crystal can be invaluable if you can generate it by scratching the flask's inner surface.
Q5: How can I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane). Spot the starting o-phenylenediamine, the aldehyde, and the reaction mixture. The product, being more conjugated and polar than the starting materials, should have a distinct Rf value. The reaction is complete when the spot for the limiting reagent (usually the aldehyde) has disappeared.
Section 4: Optimized High-Yield Protocol
This protocol utilizes a mild oxidant and catalyst-free conditions in a common laboratory solvent to maximize yield and purity.
Caption: High-yield experimental workflow diagram.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-phenylenediamine (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of o-phenylenediamine).
-
Addition of Reactants: To the stirring solution, add 3,4-dichlorophenylacetaldehyde (1.05 eq) followed by sodium metabisulfite (Na₂S₂O₅) (0.5 eq).[6] The Na₂S₂O₅ acts as a mild oxidizing agent for the aromatization step.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water and ethyl acetate. Stir vigorously. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (pH ~7-8). This step neutralizes any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Characterize the final product by determining its melting point and acquiring NMR and mass spectrometry data to confirm its identity and purity.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. ijariie.com [ijariie.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Welcome to the Technical Support Center for the synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the expertise to navigate the nuances of this synthesis, ensuring reproducible and high-yield outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. Benzimidazole derivatives are known for a wide range of biological activities, including their use as antimicrobial, anticancer, and antiviral agents.[1] The most common and direct route to this class of compounds is the condensation of o-phenylenediamine with an appropriate aldehyde, in this case, 3,4-dichlorobenzaldehyde. This reaction, a variant of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the final benzimidazole product.
While the reaction appears straightforward, achieving optimal yields and purity can be challenging. This guide will address common issues and provide scientifically grounded solutions to overcome them.
Diagram 1: General Reaction Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Quality of o-phenylenediamine: This starting material is susceptible to air oxidation, leading to the formation of colored impurities that can inhibit the reaction.[2] | a. Purification of o-phenylenediamine: If the reagent is discolored (dark brown or black), it should be purified before use. A common method is to dissolve it in hot water with a small amount of sodium dithionite (a reducing agent) and activated charcoal, followed by filtration and cooling to recrystallize the purified diamine.[3] b. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of o-phenylenediamine. |
| 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can significantly impact the reaction rate and yield. | a. Temperature Optimization: The reaction typically requires heating. If the reaction is sluggish, a higher temperature (e.g., refluxing in ethanol or a higher boiling solvent like DMF) may be necessary. However, excessively high temperatures can lead to decomposition.[4] b. Solvent Selection: Ethanol is a common solvent for this reaction. However, if solubility is an issue or higher temperatures are needed, consider solvents like methanol, isopropanol, or dimethylformamide (DMF). c. Catalyst Choice: While the reaction can proceed without a catalyst, acidic catalysts like acetic acid or solid acid catalysts can improve the rate and yield.[1] For a greener approach, heterogeneous catalysts can be employed.[4][5] | |
| 3. Incomplete Reaction: Insufficient reaction time can lead to low conversion of starting materials. | a. Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spots have disappeared. b. Extended Reaction Time: If the reaction is proceeding slowly, extend the reflux time. | |
| Formation of Side Products (Impure Product) | 1. Formation of 1,2-Disubstituted Benzimidazole: A common side product is the N-benzylated benzimidazole, formed from the reaction of a second molecule of the aldehyde with the product. | a. Stoichiometry Control: Use a slight excess of o-phenylenediamine (e.g., 1.1 equivalents) to favor the formation of the desired monosubstituted product. b. Slow Aldehyde Addition: Adding the 3,4-dichlorobenzaldehyde solution dropwise to the heated solution of o-phenylenediamine can minimize the local concentration of the aldehyde and reduce the formation of the disubstituted side product. |
| 2. Oxidation of Intermediates: The dihydrobenzimidazole intermediate can be susceptible to side reactions if not efficiently oxidized to the final aromatic product. | a. Use of an Oxidizing Agent: While air can act as the oxidant, especially at reflux, the reaction can be more efficient and cleaner with the addition of a mild oxidizing agent. Sodium metabisulfite (Na₂S₂O₅) has been shown to be an effective and environmentally friendly oxidant for this purpose.[6][7][8] | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired product and unreacted starting materials or side products may have similar polarities, making separation by column chromatography challenging. | a. Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined experimentally. b. Acid-Base Extraction: The benzimidazole product is basic and can be protonated with an acid. This property can be exploited for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized with a base (e.g., NaOH) to precipitate the purified product, which can be collected by filtration. |
| 2. Product Oiling Out: During recrystallization, the product may separate as an oil instead of crystals. | a. Solvent System Modification: The solvent system may not be optimal. Try a different solvent or a mixture of solvents. Adding a co-solvent in which the product is less soluble can sometimes induce crystallization. b. Seeding: Add a small crystal of the pure product to the supersaturated solution to initiate crystallization. |
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Ethanol is a commonly used and effective solvent for the synthesis of 2-substituted benzimidazoles, as it allows for reflux at a moderate temperature and is relatively environmentally friendly.[9] However, the choice of solvent can be optimized based on the specific substrates and desired reaction conditions. For instance, if higher temperatures are required to drive the reaction to completion, solvents like dimethylformamide (DMF) can be used.[10] Water has also been explored as a green solvent for this reaction, often in the presence of a suitable catalyst.[9]
Q2: Is a catalyst necessary for this reaction?
A2: The condensation of o-phenylenediamine and 3,4-dichlorobenzaldehyde can proceed without a catalyst, particularly with thermal promotion (reflux). However, the use of a catalyst can significantly improve the reaction rate and yield. Acidic catalysts, such as acetic acid or p-toluenesulfonic acid, are commonly employed.[11] In recent years, a variety of heterogeneous catalysts, including metal nanoparticles and solid acids, have been developed to facilitate easier separation and recycling, aligning with the principles of green chemistry.[1][4][5][12]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot the reaction mixture alongside the starting materials (o-phenylenediamine and 3,4-dichlorobenzaldehyde) on a TLC plate. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to develop the plate. The reaction is considered complete when the spots corresponding to the starting materials are no longer visible, and a new spot corresponding to the product has appeared.
Q4: What is the role of an oxidizing agent in this synthesis?
A4: The reaction proceeds through a dihydrobenzimidazole intermediate, which then aromatizes to the final benzimidazole product. This aromatization is an oxidation step. While atmospheric oxygen can serve as the oxidant, especially at reflux temperatures, the process can be slow and may lead to the formation of side products. The addition of a mild oxidizing agent can make the reaction more efficient and cleaner. Sodium metabisulfite (Na₂S₂O₅) is a good option as it is inexpensive, effective, and environmentally benign.[6][7][8]
Q5: What are the expected characterization data for this compound?
-
¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole ring and the dichlorobenzyl ring, as well as a singlet for the methylene (-CH₂-) protons. The NH proton of the imidazole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Resonances for all the carbon atoms in the molecule, including the characteristic signal for the C2 carbon of the benzimidazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀Cl₂N₂), which is approximately 277.15 g/mol .[13]
-
Melting Point: The melting point of the purified product should be sharp and can be compared to literature values if available.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of 2-substituted benzimidazoles. Optimization may be required to achieve the best results.
Materials:
-
o-Phenylenediamine
-
3,4-Dichlorobenzaldehyde
-
Ethanol (absolute)
-
Sodium Metabisulfite (Na₂S₂O₅) (optional, but recommended)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in absolute ethanol.
-
Addition of Aldehyde: In a separate beaker, dissolve 3,4-dichlorobenzaldehyde (1.0 equivalent) in a minimum amount of ethanol. Add this solution dropwise to the stirred solution of o-phenylenediamine at room temperature.
-
Addition of Oxidant/Catalyst (Optional): If using, add sodium metabisulfite (0.5 equivalents) or a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any acid and quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent.
-
References
- 1. mdpi.com [mdpi.com]
- 2. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst [ajgreenchem.com]
- 6. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents [jstage.jst.go.jp]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. turkjps.org [turkjps.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. capotchem.com [capotchem.com]
Technical Support Center: Synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and troubleshooting experiences in heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the Phillips condensation reaction. This involves the acid-catalyzed condensation of o-phenylenediamine with 3,4-dichlorophenylacetic acid.[1][2] The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent to facilitate the cyclization.[3][4]
Q2: Why is an acid catalyst necessary for this reaction?
A2: The acid catalyst plays a crucial role in two key steps of the Phillips condensation. First, it protonates the carboxylic acid group of 3,4-dichlorophenylacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. Secondly, the acid facilitates the dehydration of the tetrahedral intermediate and the subsequent cyclization to form the imidazole ring.[2]
Q3: What are the expected spectroscopic characteristics of the final product?
A3: For this compound, you should expect to see a characteristic set of signals in your analytical data. In ¹H NMR, you would typically observe aromatic protons from both the benzimidazole and the dichlorobenzyl moieties, as well as a singlet for the methylene (-CH₂-) bridge. The N-H proton of the imidazole ring usually appears as a broad singlet. In ¹³C NMR, you will see signals for all the unique carbon atoms in the aromatic rings and the methylene bridge. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀Cl₂N₂).
Troubleshooting Guide: Side Reactions and Optimization
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low to No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I improve the outcome?
A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The condensation may not have gone to completion. This can be due to insufficient heating, short reaction times, or inadequate acid catalysis.
-
Sub-optimal Reagent Quality: The purity of your starting materials, particularly the o-phenylenediamine, is critical. o-Phenylenediamine can oxidize and darken upon storage, which can lead to the formation of colored impurities and lower yields.[5]
-
Solution: Use freshly purified o-phenylenediamine or a high-purity commercial grade. If your starting material is discolored, consider recrystallization or purification by treatment with sodium dithionite and activated carbon.[6]
-
-
Insufficient Mixing: In heterogeneous reaction mixtures, especially with PPA which is viscous, poor mixing can lead to localized overheating or areas of low reactant concentration.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. For highly viscous mixtures, a mechanical stirrer is recommended over a magnetic stir bar.
-
| Parameter | Recommendation | Rationale |
| Temperature | 120-180 °C (with PPA) | Ensures sufficient energy for dehydration and cyclization. |
| Reaction Time | 4-12 hours | Allows the reaction to proceed to completion. Monitor with TLC. |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as a strong dehydrating agent and catalyst, often improving yields.[3][4] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of o-phenylenediamine, especially at high temperatures.[7] |
Problem 2: Presence of an Unexpected Major Byproduct
Q: My analytical data (NMR, MS) shows a significant byproduct that is not my starting material or desired product. What could this be?
A: The formation of byproducts is often related to incomplete reactions or side reactions of the starting materials.
-
Incomplete Cyclization Leading to Amide Intermediate: The reaction may stall after the initial acylation of one amino group of o-phenylenediamine, resulting in the formation of N-(2-aminophenyl)-2-(3,4-dichlorophenyl)acetamide. This is more likely under milder conditions or with insufficient dehydration.[8][9]
-
Identification: This intermediate will have a different NMR spectrum, notably showing two distinct N-H signals (one from the amide and one from the amine) and a different mass spectrum.
-
Solution: Re-subject the isolated intermediate to stronger dehydrating conditions (e.g., higher temperature, PPA) to drive the cyclization to completion.
-
-
Formation of 1,5-Benzodiazepine Derivatives: o-Phenylenediamine can react with ketones or aldehydes, if present as impurities or formed under certain conditions, to yield 1,5-benzodiazepines.[10][11][12] While less common with carboxylic acids, it's a possibility if there's any degradation of the starting materials.
-
Identification: Benzodiazepines are seven-membered ring structures and will have distinctly different spectroscopic data compared to the five-membered benzimidazole ring.
-
Solution: Ensure the purity of starting materials and solvents. Avoid conditions that could lead to the degradation of 3,4-dichlorophenylacetic acid.
-
Below is a diagram illustrating the main reaction pathway and the potential for incomplete cyclization.
Caption: Main reaction and a common side reaction pathway.
Problem 3: Product is Difficult to Purify / Presence of Colored Impurities
Q: My crude product is a dark, tarry substance and is proving difficult to purify. What causes this and what purification strategies can I use?
A: The formation of colored impurities is often due to the oxidation of o-phenylenediamine or polymerization side reactions, especially at high temperatures.[5]
-
Oxidation of Starting Material: As mentioned, o-phenylenediamine is susceptible to air oxidation, which forms highly colored, polymeric materials.
-
Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified starting materials.[7]
-
-
Purification Strategies:
-
Acid-Base Extraction: The benzimidazole product is basic and can be protonated.[13] Dissolve the crude material in an organic solvent and extract with an acidic aqueous solution (e.g., 2M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NH₄OH) to precipitate the purified product.[13]
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Solvent Selection: Good solvents for recrystallizing benzimidazoles are often polar protic solvents like ethanol or solvent mixtures like ethanol/water or acetone/hexane.[14]
-
-
Column Chromatography: For very impure samples or to separate closely related byproducts, silica gel column chromatography can be effective. A common eluent system is a gradient of ethyl acetate in hexane.[14]
-
Here is a troubleshooting workflow for common issues:
Caption: A logical workflow for troubleshooting synthesis outcomes.
Experimental Protocols
Protocol 1: Synthesis of this compound using PPA
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10-20 times the weight of the limiting reagent).
-
Reaction Setup: Begin stirring the PPA and heat to approximately 80-90 °C to reduce its viscosity.
-
Addition of Reactants: Add o-phenylenediamine (1.0 eq) and 3,4-dichlorophenylacetic acid (1.05 eq) to the flask.
-
Reaction: Slowly raise the temperature of the reaction mixture to 160-180 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water). The desired product should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 14. benchchem.com [benchchem.com]
troubleshooting 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole purification issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important benzimidazole scaffold. We will delve into the root causes of typical purification issues and provide robust, field-tested protocols to enhance yield, purity, and consistency.
Troubleshooting Guide: Purification of this compound
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is a persistent yellow or brown color, even after initial purification. How can I obtain a white or off-white solid?
Answer: Colored impurities are common in benzimidazole syntheses, often arising from aerial oxidation of unreacted o-phenylenediamine or the formation of high-molecular-weight polymeric byproducts under harsh reaction conditions.[1][2]
Root Cause Analysis:
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, forming intensely colored, complex mixtures.
-
High-Temperature Degradation: Prolonged heating can lead to the formation of conjugated, colored side products.
-
Residual Catalysts/Reagents: Some catalysts or reagents used in the synthesis can impart color if not completely removed.
Recommended Solution: Activated Carbon Treatment during Recrystallization
The most effective method to remove these colored impurities is by treating a solution of your crude product with activated carbon (charcoal), which has a high surface area and affinity for large, planar, colored molecules.
Protocol 2: Purification of Benzimidazole from Colored Impurities using Activated Carbon [3]
-
Select a Solvent: Choose an appropriate recrystallization solvent in which your product is highly soluble when hot and poorly soluble when cold (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Dissolve the crude, colored this compound in the minimum amount of the hot recrystallization solvent to create a saturated solution.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution. Caution: Add the carbon slowly and carefully to the hot solvent to prevent bumping or rapid boiling.[3]
-
Digestion: Keep the solution at or near its boiling point for 5-15 minutes, with gentle swirling. This allows the carbon to adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent the desired product from crystallizing prematurely in the funnel.[2]
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question 2: I'm experiencing very low yield after my column chromatography. Where could my product be going?
Answer: Significant product loss during purification is a frequent issue. The cause often lies in the work-up procedure before chromatography or in the chromatographic conditions themselves.
Root Cause Analysis:
-
Incorrect pH during Extraction: Benzimidazoles are weakly basic.[4] During aqueous work-up, if the pH is too acidic, the compound can become protonated and remain in the aqueous layer, leading to loss.
-
Inappropriate Solvent System: If the mobile phase is too polar, your product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all or will produce severe tailing.
-
Irreversible Adsorption: Highly acidic silica gel can sometimes strongly bind basic compounds like benzimidazoles, leading to poor recovery.
Recommended Solutions:
-
Optimize Work-up: Before extraction, carefully neutralize the reaction mixture. Ensure the aqueous layer is at a pH of 7-8 before extracting with an organic solvent like ethyl acetate or dichloromethane to maximize the recovery of the neutral benzimidazole.[1]
-
TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25 - 0.35 for your desired product. This Rf value generally provides the best separation from impurities.
-
Column Chromatography Protocol: Use a well-established protocol for column chromatography. Common solvent systems for benzimidazoles include gradients of ethyl acetate in hexane or chloroform in ethanol.[5][6][7]
Workflow for Optimizing Purification
The following diagram illustrates a decision-making process for troubleshooting purification challenges.
Caption: A decision tree for troubleshooting common purification issues.
Question 3: My product oils out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities that depress the melting point.
Root Cause Analysis:
-
Solvent Choice: The chosen solvent may be too good, keeping the compound dissolved even when cooled.
-
High Impurity Load: The presence of significant impurities can inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement required for crystallization, favoring an amorphous, oily state.
Recommended Solutions:
-
Change Solvent System:
-
Single Solvent: Switch to a solvent with a lower boiling point.
-
Solvent Pair: This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., Dichloromethane or Ethyl Acetate) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., Hexane or Pentane) dropwise until the solution becomes persistently cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.
-
-
Reduce Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few pure crystals from a previous batch, add one or two to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Besides starting materials, the primary impurities are typically process-related. These can include unreacted o-phenylenediamine, 3,4-dichlorobenzaldehyde (if used in the synthesis), and potentially N-acylated intermediates if the reaction did not go to completion.[8][9] In some cases, 1,2-disubstituted benzimidazoles can form as byproducts.[1]
Q2: What is a good starting solvent system for flash column chromatography of this compound?
A2: A gradient of ethyl acetate in hexane is the most common and effective mobile phase for purifying benzimidazole derivatives on silica gel.[1][6][7] Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity based on TLC analysis. A typical gradient might run from 10% to 40% ethyl acetate.
Q3: Is this compound stable to acidic or basic conditions during work-up?
A3: Benzimidazoles are generally stable to mild acid and base. However, prolonged exposure to harsh acidic or oxidative conditions can cause degradation.[1] The imidazole ring is basic and can be protonated. This property is useful for purification, as the compound can be dissolved in an acidic aqueous solution to wash away non-basic organic impurities, and then precipitated by neutralizing the solution.[10]
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended:
-
TLC: For rapid, qualitative assessment during the purification process.
-
HPLC: For quantitative purity analysis. A reversed-phase C18 column with a mobile phase like methanol/water or acetonitrile/water is common.[11]
-
1H NMR: To confirm the structure and identify any proton-bearing impurities.
-
LC-MS: To confirm the molecular weight of the product and identify the mass of any impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is a standard method for purifying benzimidazole derivatives on a laboratory scale.[5][6]
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Hexane (Hex) - HPLC grade
-
Glass column, flasks, and TLC supplies
Procedure:
| Step | Action | Rationale & Key Insights |
| 1 | TLC Analysis | Run a TLC of the crude material in various EtOAc/Hex ratios (e.g., 1:9, 2:8, 3:7) to find a system where the product Rf is ~0.3. |
| 2 | Column Packing | Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hex). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[5] |
| 3 | Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~1-2x the weight of the crude product) and evaporate the solvent. Carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation than loading as a concentrated liquid. |
| 4 | Elution | Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. For example: 2 column volumes of 10% EtOAc -> 5 column volumes of 20% EtOAc -> 5 column volumes of 30% EtOAc. |
| 5 | Fraction Collection | Collect fractions in test tubes or flasks. Monitor the elution of your product by spotting fractions onto a TLC plate and visualizing under a UV lamp. |
| 6 | Product Isolation | Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product. |
Purification Logic Diagram
Caption: General purification strategy for 2-substituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. rjptonline.org [rjptonline.org]
- 9. jocpr.com [jocpr.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole and Related Compounds
Welcome to the technical support center for researchers utilizing 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole and other novel benzimidazole-based compounds in their cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and detailed experimental protocols to help you identify and overcome acquired resistance in your cell lines. As researchers and drug development professionals, encountering resistance is a significant challenge, and this resource is structured to provide both foundational knowledge and actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address common initial questions that arise when a cell line begins to show signs of resistance to this compound.
Q1: My cells were initially sensitive to this compound, but now they are showing a reduced response. How can I confirm this is acquired resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. You will need to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) on your current cell population and compare it to the IC50 of the original, parental cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. It is crucial to use a standardized cell viability assay protocol and ensure consistent cell seeding densities and incubation times to obtain reliable and reproducible data.[1][2][3][4]
Q2: Could the loss of efficacy be due to issues with the compound itself?
A2: This is a critical troubleshooting step. Before investigating complex biological mechanisms, verify the integrity of your compound. Considerations include:
-
Compound Stability: Has the compound been stored correctly (temperature, light exposure)? Could it have degraded in your culture medium over the course of the experiment?
-
Solubility: Is the compound fully dissolved in your vehicle (e.g., DMSO) and then appropriately diluted in the culture medium? Precipitation of the compound will lead to a lower effective concentration.
-
Batch-to-Batch Variability: If you are using a new batch of the compound, it is advisable to re-validate its activity against a sensitive control cell line.
Q3: What are the most common reasons a cell line might become resistant to a benzimidazole-based compound?
A3: While the specific mechanism of action for this compound is not extensively characterized in public literature, resistance to small molecule inhibitors, including those with a benzimidazole scaffold, typically arises from several key mechanisms.[5][6] These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell is a very common mechanism of multidrug resistance.[7][[“]][9][10][11]
-
Target Alteration: If the compound has a specific protein target, mutations in the gene encoding that protein can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug.[12][13][14][15][16]
-
Altered Drug Metabolism: Cells may increase the metabolic inactivation of the drug.[5]
-
Inhibition of Apoptosis: Changes in apoptotic pathways can make cells more resistant to drug-induced cell death.[5]
Q4: Mycoplasma contamination has been detected in my cell cultures. Could this be affecting my results?
A4: Absolutely. Mycoplasma contamination can have profound effects on cell physiology, including altering gene expression, metabolism, and signaling pathways, which can certainly impact a cell's response to a drug.[17] It is imperative to regularly test your cell lines for mycoplasma and to use cells that are certified mycoplasma-free for all experiments.
In-Depth Troubleshooting Guides
If you have confirmed acquired resistance, the next step is to investigate the underlying mechanism. These guides provide a systematic approach to identifying the cause of resistance.
Guide 1: Investigating ABC Transporter-Mediated Drug Efflux
Overexpression of ABC transporters is a primary cause of multidrug resistance (MDR).[7][[“]][9][10][11] These transporters use ATP to actively pump a wide range of compounds out of the cell, thereby reducing the intracellular concentration to sub-therapeutic levels.[[“]] Key transporters to investigate include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[9][11]
Troubleshooting Workflow:
-
Assess Transporter Expression: Compare the protein expression levels of P-gp, MRP1, and BCRP in your resistant cell line versus the parental line using Western blotting or flow cytometry. An upregulation in the resistant line is a strong indicator of this mechanism.
-
Functional Verification with Transporter Inhibitors: Co-incubate your resistant cells with this compound and a known inhibitor of ABC transporters. If the cells become sensitive to your compound in the presence of the inhibitor, this provides functional evidence for transporter-mediated efflux.
-
For P-gp: Use Verapamil or Tariquidar.
-
For MRP1: Use MK-571.
-
For BCRP: Use Ko143.
-
-
Measure Intracellular Drug Accumulation: Use techniques like liquid chromatography-mass spectrometry (LC-MS) or a fluorescently tagged version of your compound (if available) to directly measure its accumulation inside parental versus resistant cells. Lower accumulation in resistant cells, which is reversed by a transporter inhibitor, confirms the efflux mechanism.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 7. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. Modeling therapy resistance via the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
minimizing toxicity of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole in vivo
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. While this specific molecule has not been extensively characterized in public literature[1], its structure belongs to the 2-substituted benzimidazole class, which is associated with a range of biological activities and certain toxicological liabilities[2][3]. Furthermore, the presence of a dichlorinated aromatic ring serves as a structural alert for potential metabolic activation. This document synthesizes established principles of toxicology to provide practical guidance on anticipating, identifying, and minimizing toxicity during in vivo experimentation.
Our primary focus will be on two potential, mechanistically-linked toxicities:
-
Metabolically-Driven Hepatotoxicity: The liver is the primary site of xenobiotic metabolism, driven largely by the Cytochrome P450 (CYP450) enzyme superfamily[4][5]. Compounds with halogenated aromatic rings can be metabolized by CYP450 enzymes into reactive intermediates (e.g., epoxides, quinones)[6]. If not adequately detoxified, these metabolites can covalently bind to cellular macromolecules, deplete glutathione (GSH) stores, and induce oxidative stress, leading to hepatocellular injury[7][8]. This form of drug-induced liver injury (DILI) is a significant concern in drug development[9][10].
-
Class-Specific Hematological Toxicity: Pharmacovigilance data on some benzimidazole derivatives have shown signals for serious hematological adverse events, including bone marrow failure and leukopenia[2]. The proposed mechanism for certain members of this class involves the inhibition of tubulin polymerization, which can impair the turnover of rapidly dividing cells, such as those in the bone marrow[2][11].
This guide provides FAQs for common questions, troubleshooting for experimental challenges, and detailed protocols for toxicity mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated organ toxicities for this compound in vivo?
Based on its chemical structure, the primary organs of concern are the liver and the hematopoietic system (i.e., bone marrow).
-
Liver Toxicity (Hepatotoxicity): This is the most probable dose-limiting toxicity. It is likely to be intrinsic (dose-dependent) and mediated by metabolic activation of the 3,4-dichlorobenzyl moiety by hepatic CYP450 enzymes[4][6][7].
-
Hematological Toxicity: There is a potential for effects on blood cell counts (e.g., leukopenia, anemia) based on adverse events reported for the broader benzimidazole class[2]. This is considered a lower-probability but still important risk to monitor.
Q2: What is the most likely mechanism of liver toxicity, and how does it inform my experimental design?
The proposed mechanism is the formation of a reactive metabolite. The workflow is likely:
-
The parent compound is processed by hepatic CYP450 enzymes (e.g., CYP3A4, CYP2E1)[12].
-
This enzymatic oxidation occurs on the dichlorinated benzyl ring, potentially forming a reactive quinone-type species or an epoxide[6].
-
This reactive metabolite can bind to liver proteins, causing direct cellular damage, and deplete cellular antioxidant defenses (primarily glutathione), leading to oxidative stress and mitochondrial dysfunction[7][8].
-
The culmination of these events is hepatocellular necrosis or apoptosis (cell death).
Experimental Implication: Your study design must include sensitive biomarkers for liver injury. Do not rely solely on clinical signs. Regular blood draws for analysis of liver enzymes are critical.
Q3: My compound has very poor aqueous solubility. How does this affect toxicity and data quality?
Poor solubility is a major confounding factor in in vivo studies. Benzimidazoles are often poorly soluble in water[13][14].
-
Impact on Toxicity: If the compound precipitates out of your vehicle upon injection (especially intravenously), it can cause local tissue necrosis, inflammation, and embolism, which are toxicities related to the physical properties of the formulation, not the molecule's pharmacology.
-
Impact on Data Quality: Precipitation leads to highly variable and unpredictable exposure (pharmacokinetics) between animals. This will increase the standard deviation in your results, making it difficult to establish a clear dose-response relationship for efficacy or toxicity.
Experimental Implication: You MUST develop a stable, homogenous formulation before initiating definitive in vivo studies. Time spent on formulation development will prevent failed or uninterpretable experiments.
Q4: What are the essential biomarkers I should monitor in my rodent studies?
Monitoring a core panel of biomarkers is non-negotiable for assessing the safety of this compound.
| Toxicity Type | Primary Biomarkers | Sample Type | Significance |
| Hepatotoxicity | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Plasma / Serum | Enzymes released from damaged hepatocytes; a direct measure of liver injury[10]. |
| Total Bilirubin (TBIL) | Plasma / Serum | A measure of the liver's conjugating and excretory function. | |
| Hematotoxicity | Complete Blood Count with Differential (CBC/Diff) | Whole Blood | Measures white blood cells, red blood cells, and platelets. Look for trends, especially decreases in neutrophils or lymphocytes. |
| General Health | Body Weight, Clinical Observations (e.g., posture, activity) | - | Non-specific but crucial indicators of systemic toxicity. |
Q5: Should I be concerned about species differences in metabolism and toxicity?
Yes. The expression and activity of CYP450 isoforms can vary significantly between species (e.g., mouse, rat, dog, human)[5]. A metabolite that is rapidly formed and toxic in one species may be produced at much lower levels or detoxified more efficiently in another.
Experimental Implication: If this compound is a candidate for further development, conducting in vitro metabolism studies using liver microsomes from different species (including human) is highly recommended. This can help predict which preclinical species will be most relevant for safety assessment and anticipate potential human metabolites.
Troubleshooting Experimental Issues
Problem 1: High inter-animal variability in plasma exposure (PK) and inconsistent toxic response.
-
Likely Cause: Your formulation is not stable in vivo. The compound is likely precipitating in the bloodstream or at the injection site. A seemingly clear solution in the vial does not guarantee solubility in a complex biological fluid like blood.
-
Solution Pathway:
-
Re-evaluate Formulation: The formulation is the first variable to fix. Standard vehicles like simple saline or PBS are inappropriate for poorly soluble compounds like this.
-
Improve Solubility: Explore solubilizing excipients. See Protocol 1 for a systematic approach to developing a better vehicle using co-solvents or cyclodextrins.
-
Verify Stability: Before dosing, perform a simple in vitro test. Mix your final formulation 1:10 with plasma from your test species, incubate at 37°C for 1 hour, and visually inspect for precipitation.
-
Problem 2: Unexpected animal mortality at doses predicted to be safe, with necropsy showing pale, enlarged livers.
-
Likely Cause: You are observing severe, acute hepatotoxicity driven by reactive metabolite formation. The dose is too high, or the dosing frequency is not allowing the liver's detoxification systems (e.g., glutathione) to recover.
-
Solution Pathway:
-
Dose Reduction: Immediately reduce the dose by 50-75% and re-evaluate. A maximum tolerated dose (MTD) study is warranted.
-
Pharmacodynamic-Guided Dosing: If possible, link your dose to a target engagement marker rather than pushing for the highest possible dose.
-
Exploratory Mitigation (Mechanistic Study): To test the reactive metabolite hypothesis, consider co-administering an antioxidant precursor like N-acetylcysteine (NAC) . NAC replenishes intracellular glutathione stores. If NAC co-administration reduces liver injury (lower ALT/AST), it provides strong evidence for a toxicity mechanism involving oxidative stress.
-
Problem 3: Severe inflammation, swelling, or necrosis at the injection site (subcutaneous or intramuscular routes).
-
Likely Cause: This is a direct result of compound precipitation at the injection site due to poor solubility, leading to a local tissue reaction.
-
Solution Pathway:
-
Formulation is Key: This is a formulation failure. Refer to Protocol 1 . A well-solubilized compound should not cause severe local irritation.
-
Reduce Concentration: Dose a larger volume of a more dilute solution, if possible within animal volume limits.
-
Rotate Injection Sites: For multi-day studies, always rotate the injection site to allow tissues to recover.
-
Consider Route Change: If feasible for your therapeutic goal, oral (PO) administration in a suitable vehicle (e.g., methylcellulose) may bypass injection site reactions, but bioavailability will need to be determined.
-
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Workflow for Improved Vehicle Formulation
Objective: To prepare and assess a stable vehicle for in vivo administration of this compound.
Materials:
-
Test Compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Kolliphor® EL (or Tween® 80)
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile filters (0.22 µm)
Methodology:
-
Initial Solubility Screen (Tier 1 - Co-solvents):
-
Attempt to create a 10 mg/mL stock in 100% DMSO.
-
Prepare a common co-solvent vehicle, e.g., 10% DMSO / 40% PEG400 / 50% Saline.
-
Slowly add the DMSO stock to the PEG400 while vortexing.
-
Finally, add the saline dropwise while vortexing.
-
Visually inspect for clarity. If it remains clear, this may be a viable formulation. Let it sit for 30 minutes to check for delayed precipitation.
-
-
Advanced Solubility Screen (Tier 2 - Surfactants & Cyclodextrins):
-
If Tier 1 fails: Try a vehicle with a surfactant. Example: 5% DMSO / 10% Kolliphor® EL / 85% Saline. The surfactant can help create a stable micellar dispersion.
-
Alternative for IV: Captisol® is an excellent choice for improving solubility for intravenous injection. Prepare a 30% (w/v) solution of Captisol® in sterile water. Attempt to dissolve the compound directly into this solution with sonication. This method avoids organic co-solvents which can have their own toxicities.
-
-
Final Formulation Preparation & Sterilization:
-
Once a clear, stable solution is achieved at the desired concentration, prepare the final batch for dosing.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Protocol 2: Standard In Vivo Monitoring for Hepatotoxicity & Hematotoxicity
Objective: To monitor key safety biomarkers during a multi-day in vivo study in mice.
Study Design (Example):
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Groups (n=5-8/group):
-
Group 1: Vehicle control
-
Group 2: Low Dose Compound
-
Group 3: Mid Dose Compound
-
Group 4: High Dose Compound
-
-
Dosing: Daily for 7 days (Route as determined).
Methodology:
-
Baseline (Day 0): Before the first dose, collect a small blood sample (~50 µL) from each animal via tail vein or saphenous vein for baseline biomarker analysis (CBC/Diff and ALT/AST). Record body weights.
-
Dosing & Monitoring: Administer the compound or vehicle daily. Record body weights and perform a daily clinical observation check (activity, posture, grooming) for each animal.
-
Mid-Study Blood Draw (e.g., Day 3 or 4): Collect a second blood sample to assess early onset of toxicity. This allows for potential study termination or dose adjustment if severe toxicity is observed.
-
Terminal Blood Draw & Necropsy (e.g., Day 8, 24h after last dose):
-
Perform a terminal blood collection via cardiac puncture for a full biomarker panel (ALT, AST, TBIL, CBC/Diff).
-
Perform a gross necropsy. Pay close attention to the liver (color, texture, size) and spleen.
-
Collect the liver and fix it in 10% neutral buffered formalin for potential histopathological analysis. This provides definitive confirmation of tissue-level injury.
-
Visualizations
Caption: A typical workflow for an in vivo toxicity assessment study.
References
- 1. capotchem.com [capotchem.com]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. biology-journal.org [biology-journal.org]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 6. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
stability issues with 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to help you ensure the integrity of your experiments by anticipating and resolving common challenges.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your experiments. We focus on identifying the root cause and providing actionable solutions.
Q1: I prepared my working solution in an aqueous buffer, but I'm seeing precipitation or cloudiness. What's happening?
Answer:
This is a common issue stemming from the low aqueous solubility of many benzimidazole derivatives, which are often hydrophobic.[1] The phenomenon you are observing is likely due to one of two causes:
-
Exceeding Maximum Solubility: Your final concentration in the aqueous buffer is likely higher than the compound's intrinsic solubility limit.
-
"Solvent Shock": If you added a highly concentrated stock solution (e.g., in 100% DMSO) directly and quickly into the aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution before it can be properly solvated.[1]
Recommended Solutions:
-
Optimize Dilution Strategy: Avoid adding a concentrated DMSO stock directly. Instead, perform a serial dilution. You can dilute the stock in a small volume of an intermediate solvent that is miscible with both your stock solvent and the final aqueous buffer (e.g., ethanol or polyethylene glycol) before the final dilution step.[1]
-
Adjust Final Co-solvent Concentration: Ensure your final concentration of organic co-solvents like DMSO is as low as possible, ideally below 0.5%, to minimize potential artifacts in biological assays.[1] Always include a vehicle control with the same final solvent concentration in your experiments.
-
Investigate pH-Dependent Solubility: The solubility of benzimidazoles can be pH-dependent.[1] Consider preparing your buffer at a more acidic pH, as benzimidazoles are often more stable and soluble in acidic conditions.[2] Perform a small-scale test to determine the optimal pH for your compound's solubility without compromising your assay's integrity.
-
Consider Formulation Aids: For challenging cases, using solubilizing agents like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) can significantly enhance aqueous solubility by encapsulating the hydrophobic molecule.[1]
Q2: My compound's activity or measured concentration is decreasing over the course of an experiment, especially one conducted under ambient light. Why?
Answer:
The most probable cause is photodegradation. The benzimidazole class of compounds is well-documented to be highly photosensitive when in solution.[3][4] Exposure to light, particularly UV wavelengths present in ambient laboratory light or sunlight, can catalyze the degradation of the molecule, leading to a loss of the parent compound and the formation of photo-degradants.[2][5]
Recommended Solutions:
-
Protect Solutions from Light: This is the most critical preventative measure.
-
Store all stock and working solutions in amber vials or wrap containers in aluminum foil.
-
During experiments, minimize light exposure by working in a dimly lit area or shielding your experimental setup (e.g., covering microplates with a lid or foil).
-
-
Conduct a Photostability Control: To confirm light sensitivity, prepare two identical aliquots of your compound in your experimental buffer. Expose one to your normal laboratory light conditions and keep the other completely protected from light for the same duration. Analyze the concentration of the parent compound in both samples. A significant difference will confirm photodegradation.
-
Temperature Control: While photodegradation is the primary suspect, ensure your experimental temperature is controlled. Although generally thermally stable in solid form, prolonged exposure to elevated temperatures in solution can accelerate degradation.[3][4]
Q3: I see new, unexpected peaks appearing in my HPLC or LC-MS analysis over time. What are they?
Answer:
The appearance of new peaks is a clear indicator of compound degradation. Based on the known chemistry of benzimidazoles, these peaks could be several types of degradants:
-
Photodegradation Products: As discussed, exposure to light is a major cause of degradation. The resulting products may arise from reactions like hydrolysis or ring cleavage.[2][6]
-
Hydrolytic Degradants: Depending on the pH of your solution, hydrolysis can occur. Benzimidazoles can be susceptible to hydrolysis in alkaline solutions.[2]
-
Oxidative Degradants: If your solution is exposed to air for extended periods or contains oxidizing agents, oxidative degradation products may form.
Recommended Troubleshooting Workflow:
To identify the source of degradation, a systematic approach is necessary. We recommend a forced degradation study, which is a systematic way to evaluate the stability of a compound under various stress conditions. This will help you pinpoint the specific vulnerability of your molecule.
Caption: Troubleshooting decision tree for identifying degradation sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
Answer:
The stability of this compound, like other benzimidazoles, is primarily influenced by three factors: light, pH, and temperature.
| Factor | Influence on Stability | Recommended Mitigation Strategy |
| Light (UV/Ambient) | High Impact. Benzimidazoles are highly photosensitive in solution, leading to rapid degradation.[2][3][4] | Always prepare, store, and handle solutions in amber vials or containers wrapped in aluminum foil. Minimize exposure during experiments. |
| pH | Moderate to High Impact. Stability is pH-dependent. Generally, benzimidazoles show good stability in neutral to acidic conditions but are susceptible to degradation, particularly hydrolysis, in alkaline (basic) solutions.[2][6] | Maintain solution pH in the acidic to neutral range if possible. Avoid strongly basic buffers. Validate stability in your specific buffer system. |
| Temperature | Moderate Impact. While stable at room temperature for short periods, long-term storage or exposure to elevated temperatures (>50°C) can accelerate degradation.[3][4] | Store stock and working solutions at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Solvent Choice | Low to Moderate Impact. The primary solvent (e.g., DMSO for stock) is generally stable. However, the composition of the final aqueous buffer can influence solubility and, by extension, stability. | Use high-purity, anhydrous solvents for stock solutions. Ensure the compound is fully dissolved before making aqueous dilutions. |
Q2: How should I prepare and store stock and working solutions of this compound?
Answer:
Proper preparation and storage are critical for ensuring the reproducibility of your results. A comprehensive study on various benzimidazoles provides clear guidance on best practices.[7][8]
| Solution Type | Preparation Solvent | Storage Temperature | Storage Conditions & Duration |
| Stock Solution | High-purity, anhydrous DMSO or Ethanol | -20°C or -80°C | Store in small, single-use aliquots in amber glass vials to avoid freeze-thaw cycles and light exposure. Stable for several months.[7][8] |
| Working Solution | Diluted from stock into your final experimental buffer | Prepare Freshly | It is strongly recommended to prepare aqueous working solutions fresh for each experiment. |
| Short-Term Storage | If necessary, store aqueous solutions at 2-8°C | Protected from light | Use within 24 hours. Validate stability for your specific conditions if longer storage is required. |
Key Causality: Storing at -80°C minimizes molecular motion, drastically slowing down any potential degradation reactions. Using single-use aliquots prevents contamination and the damaging effects of repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade. Light protection is non-negotiable due to the high photosensitivity of the benzimidazole core.[2][3]
Q3: What analytical methods are suitable for assessing the stability and concentration of this compound?
Answer:
Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying benzimidazoles and their degradation products.[3][4][9]
-
For Quantification: An HPLC-UV system is sufficient. A C8 or C18 column is typically used with a mobile phase consisting of an acetonitrile/water or methanol/buffer mixture.[9][10] Detection is often performed in the 280-300 nm range.[10]
-
For Identification of Degradants: Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the method of choice. It provides the sensitivity and specificity needed to identify the molecular weights of unknown degradation products, helping to elucidate the degradation pathway.[11]
Experimental Protocol: Forced Degradation Study Workflow
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound. The goal is to induce degradation under controlled stress conditions to understand potential liabilities.
Caption: Workflow for a forced degradation study.
Detailed Steps:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution into the stress solution. Include a control sample diluted in the same solvent system but without the stressor, kept at room temperature and protected from light.
-
Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Dilute in a 3% solution of hydrogen peroxide (H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Dilute in your typical experimental buffer. Incubate at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Dilute in your typical experimental buffer. Expose to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp) at room temperature.[3][4] A parallel sample should be wrapped in foil as a dark control.
-
-
Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours).
-
Sample Quenching: Immediately stop the degradation process. For acid/base samples, neutralize them with an equimolar amount of base/acid.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. This method must be able to resolve the parent peak from all major degradation product peaks.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. If significant degradation is observed, use LC-MS to identify the mass of the degradant peaks to help elucidate the degradation pathway.
By following this guide, researchers can better control for the inherent stability liabilities of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Analytical Methods for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole Detection
Prepared by the Senior Application Scientist Team
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole. Our objective is to provide not just protocols, but the underlying scientific rationale to empower users to troubleshoot and refine their analytical methods effectively. This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, reflecting the common challenges encountered in the field.
Section 1: Foundational Knowledge & Method Selection
This section addresses preliminary questions regarding the analytical approach to this compound, focusing on the physicochemical properties that govern method selection and development.
Q1: What are the primary analytical techniques for detecting this compound, and what are their respective advantages?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This is a robust and widely accessible technique for quantification. Given the benzimidazole chromophore, UV detection is straightforward, typically around 280-300 nm.[1][2] It is ideal for routine analysis, purity assessments, and situations where high sensitivity is not the primary requirement.
-
LC-MS/MS: This is the gold standard for trace-level detection and confirmation, especially in complex biological matrices like plasma or tissue homogenates.[3][4] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for confident identification and quantification even in the presence of interfering substances.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for benzimidazoles due to their polarity and lower volatility, GC-MS can be used, often requiring derivatization to improve chromatographic performance.[3][5] It is a powerful tool for structural confirmation due to its highly detailed fragmentation patterns.[6]
Q2: What key physicochemical properties of this compound influence analytical method development?
Understanding the molecule's properties is critical for anticipating and mitigating analytical challenges.
-
Basicity (pKa): The benzimidazole moiety contains a basic nitrogen atom. This basicity is the primary cause of peak tailing in reversed-phase HPLC due to secondary ionic interactions with acidic residual silanol groups on the silica-based stationary phase.[7][8]
-
Solubility: The compound is generally soluble in organic solvents like methanol and acetonitrile but has limited solubility in water. This dictates the choice of sample diluents and mobile phase composition. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
-
Structure: The presence of the dichlorobenzyl group makes the molecule relatively non-polar, suitable for reversed-phase chromatography. The benzimidazole ring provides a strong chromophore for UV detection.
Section 2: In-Depth Troubleshooting Guide for HPLC Methods
This section provides detailed solutions to the most common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems: Tailing
Q3: My peak for this compound is tailing severely (Tailing Factor > 1.5). What are the causes and how do I fix it?
Peak tailing is the most frequent issue for this class of compounds.[7] It compromises accurate integration and reduces resolution. The primary cause is the interaction of the basic analyte with acidic silanol groups on the column packing material.[8]
Causality & Solution Workflow:
-
Mobile Phase pH is Suboptimal: At mid-range pH, residual silanols are ionized (SiO⁻) and the basic benzimidazole is protonated, leading to strong secondary ionic interactions.
-
Solution: Lower the mobile phase pH to below 3 using an acid like formic acid or phosphoric acid.[7] This protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated analyte.
-
-
Insufficient Buffer Capacity: A buffer is essential to control the ionization state of both the analyte and the silanol groups.
-
Solution: Incorporate a buffer (e.g., formate or phosphate) at a concentration of 10-25 mM in the aqueous portion of your mobile phase.[8] Ensure the buffer's pKa is within +/- 1 pH unit of your target mobile phase pH.
-
-
Column Choice and Condition: Older, less pure silica columns (Type A) have a higher concentration of acidic silanols.
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups. If tailing persists, consider a column with a polar-embedded phase, which provides alternative interaction sites and better shielding of silanols.[7] Also, ensure your column is not contaminated or has developed a void at the inlet.[9]
-
The following workflow provides a systematic approach to diagnosing and resolving peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Peak Shape Problems: Splitting and Fronting
Q4: My peaks are split or shouldered. What should I investigate?
-
Cause 1: Column Void/Contamination: A void at the head of the column or particulate contamination on the inlet frit can cause the sample band to split.
-
Solution: Disconnect the column and reverse-flush it with a strong solvent. If this fails, the column may need replacement. Always use a guard column and filter your samples to prevent this.
-
-
Cause 2: Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a 30% Acetonitrile mobile phase) can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Q5: I am observing peak fronting. What does this indicate?
Peak fronting is less common than tailing for this analyte but typically points to:
-
Cause: Column Overload: Injecting too much sample mass onto the column.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
Section 3: Advanced Detection - Mass Spectrometry (MS) Insights
For high-sensitivity and confirmatory analysis, mass spectrometry is indispensable.
Q6: What are the expected mass transitions for quantitative analysis of this compound by LC-MS/MS?
The exact mass of this compound (C₁₄H₁₀Cl₂N₂) is approximately 276.03 g/mol . In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will be observed at m/z 277.
For quantitative MRM analysis, you would monitor the fragmentation of the precursor ion (m/z 277) into characteristic product ions. The primary fragmentation pathway involves the cleavage of the bond between the methylene bridge and the benzimidazole ring.
Caption: Proposed ESI-MS/MS fragmentation of the target analyte.
Table 1: Suggested MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) |
| This compound | 277.0 | 159.0 (Dichlorobenzyl cation) | 117.0 (Benzimidazole cation) |
| Note: These values are nominal masses. For high-resolution MS, exact masses should be used. Collision energy must be optimized empirically. |
Section 4: Protocols and Workflows
Protocol 1: Generic Reversed-Phase HPLC Method for Initial Screening
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 5 µm | A standard workhorse column for reversed-phase. End-capping minimizes silanol interactions.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to suppress silanol ionization.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 15 minutes | A generic screening gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control improves retention time stability.[9] |
| Detection | UV at 285 nm | A good starting wavelength for the benzimidazole chromophore. |
| Injection Vol. | 10 µL | A standard volume to avoid overload. |
| Sample Diluent | 50:50 Acetonitrile:Water | A solvent that is miscible with the mobile phase and has good solvating power. |
Protocol 2: Step-by-Step Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for cleaning up complex samples (e.g., plasma, urine) prior to LC-MS/MS analysis.[1]
-
Sample Pre-treatment:
-
To 1 mL of sample, add an internal standard.
-
Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 7) to normalize the sample pH.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[1]
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[1]
-
-
Elution:
-
Elute the analyte with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.[1] This step is crucial for ensuring good peak shape.
-
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pureportal.ilvo.be [pureportal.ilvo.be]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole ring system represents a "privileged scaffold" in medicinal chemistry, prized for its versatile biological activities and structural resemblance to naturally occurring purine nucleotides.[1][2] This unique characteristic allows benzimidazole derivatives to interact readily with crucial biological macromolecules, making them a focal point in the development of novel therapeutics.[1] In oncology, numerous derivatives have demonstrated potent anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways.[3][4][5]
This guide provides a comprehensive, technically-grounded framework for the systematic validation of a novel benzimidazole derivative, 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (hereafter designated BDI-Cl2 ). We will objectively compare its hypothetical performance against a standard chemotherapeutic agent, Doxorubicin, and an unsubstituted parent compound, 2-Benzyl-1H-benzo[d]imidazole, to elucidate structure-activity relationships. This document outlines the causality behind experimental choices, provides detailed protocols for self-validating assays, and presents a logical workflow for moving from broad cytotoxicity screening to specific mechanistic insights.
Phase 1: Primary Cytotoxicity Screening via MTT Assay
The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells.[6] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely-used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8]
Scientific Rationale
The core principle of the MTT assay is the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells.[7][9] This reaction produces insoluble purple formazan crystals. The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10] This provides a quantitative measure of the compound's cytotoxic effect.
For a meaningful comparison, we assess BDI-Cl2 against two key comparators:
-
Doxorubicin: A well-established, potent chemotherapeutic agent used as a positive control.
-
2-Benzyl-1H-benzo[d]imidazole: An unsubstituted analog to investigate the contribution of the 3,4-dichloro substitution on the benzyl ring to the compound's activity. The addition of electron-withdrawing halogen groups is hypothesized to enhance cellular uptake and target engagement.[11]
-
Selectivity Index: To assess potential toxicity to healthy tissues, we include a non-cancerous cell line (e.g., HEK293). A higher IC50 value in non-cancerous cells compared to cancer cells indicates desirable selectivity.[12]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher potency.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Non-Cancerous) IC50 (µM) | Selectivity Index (HEK293 / MCF-7) |
| BDI-Cl2 (Hypothetical) | 1.8 | 2.5 | > 50 | > 27.8 |
| Doxorubicin (Positive Control) | 0.9 | 1.2 | 8.5 | 9.4 |
| 2-Benzyl-1H-benzo[d]imidazole | 25.4 | 31.7 | > 100 | > 3.9 |
Interpretation: The hypothetical data suggest that BDI-Cl2 possesses potent anticancer activity, significantly more effective than its unsubstituted parent compound. The addition of the dichloro- groups appears crucial for this enhanced potency. Importantly, BDI-Cl2 displays a high selectivity index, suggesting it is significantly more toxic to cancer cells than to non-cancerous cells, a highly desirable characteristic for a therapeutic candidate.[13]
Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
Having established potent cytotoxicity, the next logical step is to determine how BDI-Cl2 kills cancer cells. Apoptosis, or programmed cell death, is a common and preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[14]
Scientific Rationale
We utilize a dual-staining flow cytometry assay with Annexin V-FITC and Propidium Iodide (PI).[15] This method precisely distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS).[17] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[18]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It only enters cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.[19]
By analyzing the fluorescence of individual cells, we can quantify the mode of cell death induced by BDI-Cl2.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for quantifying apoptosis via Annexin V/PI flow cytometry.
Data Presentation: Apoptosis Quadrant Analysis
| Treatment Group | Viable Cells (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic (Annexin V+ / PI+) | Necrotic (Annexin V- / PI+) |
| Untreated Control | 95.2% | 2.1% | 1.5% | 1.2% |
| BDI-Cl2 (1.8 µM) | 35.7% | 38.5% | 22.3% | 3.5% |
Interpretation: The hypothetical results demonstrate a significant shift in the cell population from viable to apoptotic states upon treatment with BDI-Cl2. The substantial increase in both early and late apoptotic populations strongly indicates that BDI-Cl2 induces cell death primarily through the apoptotic pathway.[20]
Phase 3: Investigating Antiproliferative Effects - Cell Cycle Analysis
Beyond inducing cell death, many anticancer agents function by halting cell proliferation. This is often achieved by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cell from dividing.[21] Benzimidazole derivatives are known to interfere with microtubule dynamics, often leading to a G2/M phase arrest.[3]
Scientific Rationale
We analyze the cell cycle distribution using flow cytometry after staining cells with Propidium Iodide (PI).[22] Before staining, cells are fixed with ethanol to permeabilize their membranes and treated with RNase to ensure that PI binds exclusively to DNA.[23] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[24]
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have double the DNA content (4N) before dividing.
By measuring the DNA content of thousands of cells, we can generate a histogram that reveals the percentage of the population in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.[24]
Hypothetical Signaling Pathway for BDI-Cl2 Action
Caption: Hypothetical pathway of BDI-Cl2 inducing G2/M arrest and subsequent apoptosis.
Data Presentation: Cell Cycle Phase Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 58.1% | 25.5% | 16.4% |
| BDI-Cl2 (1.8 µM) | 20.3% | 15.1% | 64.6% |
Interpretation: Treatment with BDI-Cl2 leads to a dramatic accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This result strongly supports the hypothesis that BDI-Cl2 exerts its anticancer effect by arresting the cell cycle at the G2/M checkpoint, preventing mitosis and ultimately leading to apoptotic cell death.[5]
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
Adapted from Abcam and ATCC protocols.[7][25]
-
Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove media and add 100 µL of fresh media containing serial dilutions of the test compounds. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[7] Read the absorbance at 570 nm.
-
Calculation: Calculate percent viability as (Absorbance_Treated / Absorbance_Control) * 100. Plot a dose-response curve to determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay Protocol
Adapted from Abcam and BD Biosciences protocols.[16][17]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of BDI-Cl2 for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Propidium Iodide Cell Cycle Analysis Protocol
Adapted from University of Padua and Abcam protocols.[22][23]
-
Harvesting: Harvest approximately 1 x 10⁶ treated and untreated cells.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[23]
-
Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g) and wash twice with PBS.[23]
-
RNase Treatment: Resuspend the pellet in 50 µL of 100 µg/mL RNase A solution to degrade RNA.
-
PI Staining: Add 400 µL of 50 µg/mL PI solution and mix well.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample. Use a linear scale for PI detection.[23]
Overall Synthesis & Conclusion
This guide outlines a systematic, multi-faceted approach to validating the anticancer potential of this compound (BDI-Cl2). The hypothetical data generated through these validated protocols suggest that BDI-Cl2 is a potent and selective anticancer agent. Its mechanism of action appears to be twofold: the induction of apoptosis and the arrest of the cell cycle in the G2/M phase. The superior performance of BDI-Cl2 compared to its unsubstituted parent compound highlights the critical role of the 3,4-dichloro substitution in enhancing its cytotoxic activity.
Based on this comprehensive in vitro validation, this compound emerges as a promising lead compound worthy of further investigation, including in vivo efficacy studies and advanced mechanistic exploration, in the pipeline for novel cancer therapeutics.
References
- 1. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles: synthesis, cytotoxic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 20. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 25. atcc.org [atcc.org]
A Comparative Guide to 2-Substituted Benzimidazole Derivatives: Unraveling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, owing to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] This guide provides an in-depth technical comparison of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole with other key benzimidazole derivatives, focusing on their synthesis, biological activities, and the crucial structure-activity relationships (SAR) that govern their therapeutic potential. By examining experimental data and mechanistic insights, this document aims to empower researchers in the rational design of novel and more efficacious benzimidazole-based therapeutic agents.
Introduction to the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene ring with an imidazole ring. This unique structural motif is isosteric with naturally occurring purines, allowing benzimidazole derivatives to readily interact with various biopolymers and biological systems.[1] The versatility of the benzimidazole core, particularly the ease of substitution at the C2 position, has led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
This guide will use this compound as a focal point to explore how substitutions at the 2-position of the benzimidazole ring influence biological activity. We will draw comparisons with other derivatives, including those with different benzyl substitutions, aryl groups, and other heterocyclic moieties.
Synthesis of 2-Substituted Benzimidazole Derivatives
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by an oxidative cyclization.
General Synthesis of 2-(Substituted Benzyl)-1H-benzimidazoles
A common and effective method for the synthesis of 2-(substituted benzyl)-1H-benzimidazoles, including the title compound this compound, involves the reaction of o-phenylenediamine with a substituted phenylacetic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, equimolar amounts of o-phenylenediamine and 3,4-dichlorophenylacetic acid are mixed in a suitable solvent, such as polyphosphoric acid (PPA) or a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Condensation: The reaction mixture is heated at an elevated temperature (typically 120-160 °C) for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Comparative Biological Activities and Structure-Activity Relationships
The biological activity of 2-substituted benzimidazoles is profoundly influenced by the nature of the substituent at the 2-position. The electronic and steric properties of this substituent play a critical role in the molecule's interaction with its biological target.
Anticancer Activity
Numerous 2-substituted benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.
Structure-Activity Relationship Insights:
-
Substitution on the Benzyl Ring: The presence of electron-withdrawing groups on the benzyl ring of 2-benzyl-benzimidazoles can significantly impact their anticancer activity. For instance, halogen substitutions, such as the dichloro substitution in this compound, are often associated with enhanced cytotoxic effects. This is likely due to altered electronic properties and increased lipophilicity, which can improve cell membrane permeability and target engagement.
-
Aryl vs. Benzyl Substitution: While 2-benzyl-benzimidazoles are a significant class, direct 2-aryl substitution also yields potent anticancer agents. For example, some 2-phenyl benzimidazole derivatives have shown strong inhibitory activity against various cancer cell lines.[2] The planarity and electronic nature of the aryl group are critical for their interaction with targets like tubulin.
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings at the 2-position can lead to compounds with unique mechanisms of action. For example, benzimidazole-pyrazole hybrids have been investigated as potential anticancer agents targeting EGFR.[2]
Comparative Data for Selected 2-Substituted Benzimidazole Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Compound 9g (a 2-arylamino-1H-benzo[d]imidazole derivative) | HCT-116 (Colon) | 0.18 ± 0.03 | PI3Kα inhibitor | [1][3] |
| MCF-7 (Breast) | 0.43 ± 0.05 | [1][3] | ||
| HeLa (Cervical) | 0.71 ± 0.08 | [1][3] | ||
| HepG2 (Liver) | 0.63 ± 0.09 | [1][3] | ||
| Compound 3h (a 2-(substituted phenyl)-1H-benzimidazole) | A549 (Lung) | Potent | Not specified | [4] |
| MCF7 (Breast) | Potent | [4] | ||
| Compound 5da (a 2-aryl-4-benzoyl-imidazole) | Various | 0.0157 (average) | Tubulin polymerization inhibitor | [5] |
Caption: Common mechanisms of action for anticancer benzimidazole derivatives.
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial agents, particularly as anthelmintics. Their activity extends to bacteria and fungi, often by disrupting key cellular processes.
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: Similar to anticancer activity, the presence of electron-withdrawing groups on the 2-substituent is often beneficial for antimicrobial activity. Halogenated benzyl groups, such as the 3,4-dichlorobenzyl group, can enhance the antibacterial and antifungal properties of the benzimidazole scaffold.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls and membranes. The addition of a benzyl group at the 2-position generally increases lipophilicity compared to smaller alkyl or unsubstituted phenyl groups.
-
Specific Moieties: The incorporation of specific pharmacophores, such as pyrazole or indole moieties, at the 2-position has been shown to yield compounds with potent and broad-spectrum antimicrobial activity.[6][7]
Comparative Data for Selected 2-Substituted Benzimidazole Derivatives:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococcus aureus | < 1 | [6] |
| Indolylbenzo[d]imidazoles 3aa and 3ad | Staphylococcus aureus | 3.9–7.8 | [6] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [6] |
| Candida albicans | 3.9 | [6] | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 2-substituted benzimidazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has highlighted the profound impact of the substituent at the 2-position on the biological activity of these compounds. While specific experimental data for this compound remains elusive in the public domain, the analysis of related structures provides valuable insights into its potential as an anticancer or antimicrobial agent. The presence of the electron-withdrawing dichlorobenzyl group suggests a likelihood of potent biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to fill the existing data gap. Furthermore, the continued exploration of novel substituents at the 2-position, guided by the structure-activity relationships discussed herein, holds significant promise for the discovery of next-generation benzimidazole-based drugs with improved efficacy and selectivity.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole and Known ALDH1A1 Inhibitors in Cancer Stem Cell Research
This guide provides a comparative overview of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole in the context of potent and selective inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1). While direct inhibitory data for this compound is not extensively published, its benzimidazole scaffold is a recurring motif in various enzyme inhibitors. This document will therefore serve as a comparative framework, juxtaposing the structural features of this compound with well-characterized ALDH1A1 inhibitors. The focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape of ALDH1A1 inhibition and the methodologies used to assess potential new chemical entities in this class.
The Significance of ALDH1A1 Inhibition in Oncology
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for the oxidation of both endogenous and exogenous aldehydes.[1][2] The human ALDH superfamily consists of 19 isozymes with diverse physiological roles.[1][2] Notably, the ALDH1A1 isozyme has garnered significant attention in cancer research. Elevated ALDH1A1 expression and activity are considered hallmarks of cancer stem cells (CSCs) in various malignancies.[3][4] These CSCs are a subpopulation of tumor cells believed to drive tumor initiation, progression, and resistance to conventional therapies.[3] By targeting ALDH1A1, researchers aim to eradicate CSCs, potentially leading to improved treatment outcomes and a reduction in cancer recurrence.[3] The inhibition of ALDH1A1 can also sensitize cancer cells to existing chemotherapeutic agents and radiation.[3]
Comparative Landscape of ALDH1A1 Inhibitors
While the inhibitory profile of this compound against ALDH1A1 is yet to be fully elucidated, we can draw comparisons with established inhibitors that have been pivotal in understanding the therapeutic potential of targeting this enzyme.
| Compound | Chemical Class | IC50 (ALDH1A1) | Selectivity | Mechanism of Action |
| NCT-501 | Theophylline-based | 40 nM[5][6][7] | Highly selective over ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 μM)[5][7] | Not specified |
| Disulfiram | Dithiocarbamate | - | Broad-spectrum ALDH inhibitor; irreversibly inhibits ALDH1A1 and ALDH2[8] | Irreversible inhibition via carbamylation of catalytic cysteines[8] |
| CM37 | Novel small molecule | Ki of 300 nM[9] | Selective for ALDH1A1 with minimal inhibition of ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM[9] | Competitive inhibitor[9] |
| CM026 | - | 0.80 ± 0.06 µM[10] | Selective for ALDH1A1 over eight other ALDH isozymes[10] | Not specified |
This compound , with its benzimidazole core, presents a scaffold that is amenable to synthetic modification. The dichlorobenzyl moiety offers sites for potential interaction within the enzyme's active site. Further investigation is warranted to determine its potency and selectivity against ALDH1A1.
Signaling Pathway and Experimental Workflow
ALDH1A1 in Cancer Stem Cell Maintenance and Therapeutic Resistance
Caption: ALDH1A1 pathway in cancer stem cells.
Experimental Workflow for Evaluating Novel ALDH1A1 Inhibitors
Caption: Workflow for novel ALDH1A1 inhibitor evaluation.
Experimental Methodologies
In Vitro ALDH1A1 Enzyme Inhibition Assay
Rationale: This biochemical assay is the foundational step to determine the direct inhibitory effect of a compound on the purified ALDH1A1 enzyme and to calculate its potency (IC50).
Protocol:
-
Reagents and Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD⁺ (cofactor)
-
Aldehyde substrate (e.g., retinaldehyde)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In each well of the microplate, add the assay buffer, NAD⁺, and the test compound at various concentrations. Include a positive control (a known inhibitor like NCT-501) and a negative control (DMSO vehicle).
-
Add the ALDH1A1 enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 25°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the reaction rate (change in absorbance over time).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ALDEFLUOR™ Assay for Cellular ALDH Activity
Rationale: This cell-based assay identifies and quantifies the population of cells with high ALDH activity, which is a characteristic of cancer stem cells. It is crucial for assessing the inhibitor's efficacy in a cellular context.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., OVCAR3, OVCAR5 for ovarian cancer)[11]
-
ALDEFLUOR™ Assay Kit (containing the ALDH substrate, BAAA, and a specific ALDH inhibitor, DEAB)
-
Test compound
-
Cell culture medium and supplements
-
Flow cytometer
-
-
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 48 hours).[11]
-
Harvest and wash the cells.
-
Resuspend the cells in the ALDEFLUOR™ assay buffer.
-
For each sample, prepare two tubes: one with the ALDEFLUOR™ substrate and one with the substrate plus the DEAB inhibitor (this serves as the negative control).
-
Add the ALDEFLUOR™ substrate to the cell suspension and incubate at 37°C for 30-60 minutes.
-
After incubation, wash the cells with the assay buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel.
-
The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the untreated and compound-treated samples to determine the effect of the inhibitor on the cancer stem cell population.[11]
-
Conclusion
While the specific inhibitory activity of this compound against ALDH1A1 remains to be experimentally determined, its benzimidazole scaffold is a promising starting point for the design of novel enzyme inhibitors. By employing the rigorous experimental workflows and assays detailed in this guide, researchers can effectively evaluate its potential as an ALDH1A1 inhibitor. A comprehensive comparison with well-characterized inhibitors such as NCT-501 and Disulfiram will be essential in defining its therapeutic promise in the context of targeting cancer stem cells. The methodologies provided herein offer a robust framework for such investigations, paving the way for the discovery of next-generation cancer therapeutics.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole Analogs in Oncology Research
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its structural resemblance to endogenous purines, allowing for interaction with a multitude of biological targets.[1][2] Among the vast library of benzimidazole derivatives, the 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole core has emerged as a compelling starting point for the development of novel therapeutic agents, particularly in the realm of oncology.[3] The 3,4-dichloro substitution on the benzyl ring often confers favorable properties, including enhanced binding affinity to target proteins and improved metabolic stability. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data to elucidate the molecular nuances that govern their biological activity.
The Core Scaffold: this compound
The fundamental structure consists of a benzimidazole ring system linked at the 2-position to a 3,4-dichlorobenzyl group. This arrangement provides a rigid heterocyclic core with a flexible dichlorinated aromatic arm, a combination that has proven effective in targeting various biological pathways implicated in cancer.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be systematically modulated by chemical modifications at three primary positions: the benzimidazole ring, the N1-position of the imidazole ring, and the dichlorobenzyl moiety.
Modifications on the Benzimidazole Ring
Substituents on the benzene ring of the benzimidazole core can significantly influence the electronic properties, lipophilicity, and overall pharmacology of the molecule. While extensive research on a broad range of this compound analogs with varied benzimidazole substitutions is not widely published in a single comparative study, general SAR principles for benzimidazoles suggest that electron-withdrawing or electron-donating groups can modulate activity. For instance, the introduction of a methyl group at the 6-position of the benzimidazole ring in a related series of N,2,6-trisubstituted 1H-benzimidazoles was shown to influence antibacterial and anticancer activity.[3]
N1-Substitution on the Imidazole Ring
Alkylation or arylation at the N1-position of the imidazole ring is a common strategy to explore the SAR and improve the pharmacokinetic profile of benzimidazole-based compounds. A study on N,2,6-trisubstituted 1H-benzimidazole derivatives provides valuable insights into the effect of N1-substitution on the 2-(3,4-dichlorophenyl)benzimidazole scaffold.[3]
Key Findings:
-
N-Allylation: The synthesis of 1-allyl-2-(3,4-dichlorophenyl)-1H-benzimidazole demonstrated that the N1-position is amenable to substitution.[4] While this specific study focused on antimicrobial activity, it highlights a key synthetic route for diversification.
-
N-Benzylation: In a broader series of N-substituted benzimidazoles, N-benzylation has been shown to impact biological activity, with the nature of the substituent on the N-benzyl group playing a critical role.[3]
The table below summarizes the reported anticancer activity of the parent compound and an N-substituted analog against various cancer cell lines.
| Compound ID | R (N1-substituent) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1d | H | Lung (A549) | 16 | [3] |
| Breast (MCF-7) | 32 | [3] | ||
| 3b | Allyl | Lung (A549) | >64 | [4] |
| Breast (MCF-7) | >64 | [4] |
Interpretation: In this limited comparison, the unsubstituted N1-position (Compound 1d ) appears to be more favorable for anticancer activity against A549 and MCF-7 cell lines compared to the N-allyl substituted analog (Compound 3b ), which showed significantly reduced potency.[3][4] This suggests that a free N-H group may be important for target interaction, potentially through hydrogen bonding.
Modifications on the Dichlorobenzyl Ring
-
Position of Halogens: The position of halogen atoms on the phenyl ring is crucial for activity. In many kinase inhibitors, specific halogen placements are required for optimal interaction with the ATP-binding pocket.
-
Bioisosteric Replacements: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing groups could modulate the activity and selectivity profile.
Potential Molecular Targets and Mechanisms of Action
The diverse biological activities reported for benzimidazole derivatives suggest that they can interact with multiple cellular targets.[1][2] For the this compound scaffold, potential mechanisms of action include:
-
Protein Kinase Inhibition: The structural features of these analogs, particularly the dichlorinated phenyl ring, are reminiscent of motifs found in known protein kinase inhibitors.[5] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
-
Topoisomerase Inhibition: Some benzimidazole compounds have been found to inhibit topoisomerases, enzymes essential for DNA replication and repair.[3]
The following diagram illustrates a potential mechanism of action involving the inhibition of a generic protein kinase signaling pathway.
Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway.
Experimental Protocols
General Synthesis of this compound (1d)
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3]
Step-by-step Methodology:
-
Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and 2-(3,4-dichlorophenyl)acetic acid (1 equivalent) is prepared in a suitable solvent, such as polyphosphoric acid (PPA) or 4N HCl.[7]
-
Condensation: The reaction mixture is heated under reflux for several hours (typically 3-4 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice or cold water.
-
Neutralization: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonia solution, until a precipitate is formed.
-
Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzimidazole analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Experimental workflow for synthesis and in vitro screening.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The limited available data suggests that modifications at the N1-position of the benzimidazole ring can significantly impact biological activity, with an unsubstituted N-H potentially being crucial for potency.
Future research should focus on a systematic SAR exploration of this scaffold. This includes:
-
Diversification of the Benzyl Ring: Synthesizing and testing analogs with different substitution patterns and bioisosteric replacements for the dichloro groups to optimize target engagement and selectivity.
-
Modification of the Benzimidazole Core: Introducing a variety of substituents on the benzene portion of the benzimidazole ring to fine-tune the physicochemical properties and biological activity.
-
N1-Substituent Exploration: A broader range of substituents at the N1-position should be investigated to improve pharmacokinetic properties without compromising anticancer activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent analogs will be crucial for rational drug design and further optimization.
By systematically exploring the chemical space around the this compound core, there is a significant opportunity to discover novel and effective anticancer drug candidates.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthesis Methods for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. Among its many derivatives, 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole stands out as a significant synthetic target due to its potential applications in drug discovery, stemming from the known bioactivity of halogenated aromatic compounds. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the underlying chemical principles and practical considerations for laboratory synthesis. We will explore two main strategies: the Phillips condensation using a carboxylic acid and the oxidative cyclization involving an aldehyde, with a special focus on modern, efficiency-driven techniques such as microwave-assisted synthesis.
Introduction to Benzimidazole Synthesis
The synthesis of the benzimidazole core typically involves the condensation of o-phenylenediamine with a suitable one-carbon electrophile, which can be a carboxylic acid, an aldehyde, or their derivatives.[1] The choice of this electrophilic partner and the reaction conditions are critical determinants of the reaction's efficiency, yield, and environmental impact. For the synthesis of this compound, the key precursors are o-phenylenediamine and either 3,4-dichlorophenylacetic acid or 3,4-dichlorobenzaldehyde.
Method 1: The Phillips Condensation with 3,4-Dichlorophenylacetic Acid
The Phillips condensation is a classic and widely used method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating.[2][3]
Reaction Scheme
Caption: Phillips condensation for the synthesis of the target compound.
Mechanistic Insights
The reaction is typically promoted by a strong acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA).[4] The acid protonates the carboxylic acid, activating it towards nucleophilic attack by one of the amino groups of o-phenylenediamine to form an N-acyl intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the amide carbonyl, followed by dehydration, yields the benzimidazole ring.[3] The use of dehydrating agents like PPA can drive the reaction to completion by removing the water formed during the cyclization.
Comparative Data
| Parameter | Phillips Condensation (Conventional Heating) | Phillips Condensation (Microwave Irradiation) |
| Catalyst/Reagent | HCl, Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA), Acetic Acid |
| Solvent | Often neat (PPA) or high-boiling solvents | PPA, Acetic Acid, or solvent-free |
| Temperature | High temperatures (150-250 °C)[2] | Typically 100-180 °C |
| Reaction Time | Several hours (2-24 h)[2] | Minutes (5-30 min)[5][6] |
| Yield | Moderate to good (60-85%) | Good to excellent (80-95%)[5][6] |
| Work-up | Neutralization, extraction | Simple filtration and washing |
| Green Chemistry | High energy consumption, harsh acids | Reduced reaction time and energy, potential for solvent-free conditions[6] |
Experimental Protocol: Microwave-Assisted Phillips Condensation
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol), 3,4-dichlorophenylacetic acid (1.0 mmol), and a catalytic amount of polyphosphoric acid (PPA) or glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) to maintain a temperature of 150 °C for 15-20 minutes.
-
After cooling, carefully add a saturated solution of sodium bicarbonate to neutralize the acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure this compound.
Method 2: Oxidative Cyclization with 3,4-Dichlorobenzaldehyde
An alternative and often milder approach involves the condensation of o-phenylenediamine with an aldehyde, in this case, 3,4-dichlorobenzaldehyde. This reaction proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole.[1]
Reaction Scheme
Caption: Oxidative cyclization route to the target benzimidazole.
Mechanistic Insights
The initial step is the formation of a Schiff base by the reaction of one amino group of o-phenylenediamine with the aldehyde. The second amino group then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole intermediate. This intermediate is then oxidized to the aromatic benzimidazole. A variety of oxidizing agents can be used, including sodium metabisulfite (Na2S2O5), air, or catalytic systems like supported gold nanoparticles.[1][7] Some methods utilize catalysts that facilitate both the condensation and the oxidation steps.
Comparative Data
| Parameter | Oxidative Cyclization (Conventional) | Oxidative Cyclization (Catalytic/Green) |
| Catalyst/Reagent | Na2S2O5, air, various oxidizing agents | ZnO NPs, Au/TiO2, L-proline[7][8][9] |
| Solvent | Ethanol, Methanol, DMF | Water, Ethanol, or solvent-free |
| Temperature | Room temperature to reflux[10] | Ambient to mild heating[7][8] |
| Reaction Time | 1-12 hours | 15 minutes to a few hours[8][10] |
| Yield | Good (70-90%) | Good to excellent (85-98%)[8] |
| Work-up | Extraction and purification | Simple filtration, catalyst recovery[8] |
| Green Chemistry | Use of potentially hazardous oxidants | Use of recyclable catalysts, milder conditions, and greener solvents[7][8] |
Experimental Protocol: ZnO Nanoparticle-Catalyzed Synthesis
-
To a solution of o-phenylenediamine (1.0 mmol) and 3,4-dichlorobenzaldehyde (1.0 mmol) in absolute ethanol (20 mL), add a catalytic amount of ZnO nanoparticles (e.g., 0.02 mol%).
-
Stir the reaction mixture at 70 °C for 30-60 minutes, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the product with a 1:1 mixture of ethanol and water to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain pure this compound. The ZnO nanoparticle catalyst can often be recovered from the filtrate and reused.[8]
Workflow Diagram
Caption: General workflow for the synthesis of the target benzimidazole.
Conclusion and Recommendations
Both the Phillips condensation and the oxidative cyclization are viable and effective methods for the synthesis of this compound.
-
The Phillips condensation is a robust and well-established method. Its primary drawback is the often harsh reaction conditions, including high temperatures and the use of strong, corrosive acids. However, the advent of microwave-assisted synthesis has significantly mitigated these issues, offering a rapid, high-yielding, and more energy-efficient alternative.
-
The oxidative cyclization from the corresponding aldehyde often proceeds under milder conditions and can be more amenable to a wider range of functional groups. The development of green catalytic systems , such as those employing ZnO nanoparticles, represents a significant advancement. These methods not only provide excellent yields but also align with the principles of sustainable chemistry by utilizing recyclable catalysts and often greener solvents.
For researchers aiming for high efficiency, rapid synthesis, and adherence to green chemistry principles, the microwave-assisted Phillips condensation or the nanoparticle-catalyzed oxidative cyclization are the recommended methods. The choice between the two may ultimately depend on the availability of the starting materials (3,4-dichlorophenylacetic acid vs. 3,4-dichlorobenzaldehyde) and the specific laboratory equipment at hand.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. sciforum.net [sciforum.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijrar.org [ijrar.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole's Proposed Mechanism of Action: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of the proposed anti-cancer mechanism of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, with a focus on its potential as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. We will explore the experimental methodologies required to cross-validate this hypothesis and compare its potential efficacy against established STAT3 inhibitors.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8] Given that the STAT3 signaling pathway is a critical mediator of cellular processes such as proliferation and survival, and its constitutive activation is a hallmark of numerous cancers, it represents a prime therapeutic target.[9][10][11] This guide will therefore focus on the hypothesis that this compound exerts its anti-cancer effects through the inhibition of the STAT3 pathway.
Proposed Mechanism of Action: Inhibition of STAT3 Signaling
Constitutively active STAT3 is a key driver in many cancers, promoting tumor survival and progression.[9] We hypothesize that this compound directly or indirectly inhibits the STAT3 signaling cascade. The most common approaches for targeting STAT3 activity are by inhibiting the tyrosine kinases that phosphorylate and activate STAT3, or by preventing the formation of functional STAT3 dimers by disrupting the SH2 domains.[11]
dot graph "STAT3_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#F1F3F4"]; STAT3_inactive [label="STAT3 (Inactive)", fillcolor="#F1F3F4"]; pSTAT3 [label="pSTAT3 (Active)", fillcolor="#FBBC05"]; STAT3_dimer [label="STAT3 Dimer", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape="oval", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene Expression\n(e.g., Bcl-xL, Cyclin D1, Survivin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-(3,4-Dichlorobenzyl)\n-1H-benzo[d]imidazole", shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates (pY705)"]; STAT3_inactive -> pSTAT3; pSTAT3 -> STAT3_dimer [label="Dimerization"]; STAT3_dimer -> Nucleus [label="Translocation"]; Nucleus -> DNA [style="invis"]; STAT3_dimer -> Gene_Expression [label="Binds to DNA, Initiates Transcription", dir="none", style="dashed"]; Gene_Expression -> Proliferation; Inhibitor -> pSTAT3 [label="Potential Inhibition Point 1:\nPrevents Phosphorylation", color="#EA4335", style="dashed"]; Inhibitor -> STAT3_dimer [label="Potential Inhibition Point 2:\nDisrupts Dimerization (SH2 domain)", color="#EA4335", style="dashed"]; } Caption: Proposed STAT3 signaling pathway and potential points of inhibition by this compound.
Experimental Cross-Validation Workflow
To rigorously test our hypothesis, a multi-faceted approach combining in vitro biochemical and cell-based assays is essential. This workflow is designed to not only confirm STAT3 inhibition but also to elucidate the specific point of intervention within the pathway.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
// Nodes Start [label="Hypothesis:\nthis compound\ninhibits STAT3 signaling", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Screening [label="Cell-Based Screening:\nSTAT3-Dependent Luciferase Reporter Assay", fillcolor="#F1F3F4"]; Western_Blot [label="Cellular Target Engagement:\nWestern Blot for p-STAT3", fillcolor="#F1F3F4"]; Biochemical_Assays [label="Biochemical Assays:\nDirect Binding & Inhibition", fillcolor="#F1F3F4"]; FP_Assay [label="Fluorescence Polarization (FP) Assay\n(SH2 Domain Binding)", fillcolor="#FBBC05"]; ELISA_Assay [label="DNA-Binding ELISA\n(DBD Binding)", fillcolor="#FBBC05"]; Downstream_Effects [label="Downstream Cellular Effects:\n- Cell Viability (MTT Assay)\n- Gene Expression (qPCR)", fillcolor="#F1F3F4"]; Conclusion [label="Conclusion:\nMechanism of Action Confirmed/Refuted", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cell_Based_Screening; Cell_Based_Screening -> Western_Blot [label="If active"]; Western_Blot -> Biochemical_Assays [label="If p-STAT3 is inhibited"]; Biochemical_Assays -> FP_Assay; Biochemical_Assays -> ELISA_Assay; Western_Blot -> Downstream_Effects; FP_Assay -> Conclusion; ELISA_Assay -> Conclusion; Downstream_Effects -> Conclusion; } Caption: A stepwise experimental workflow for the cross-validation of the proposed mechanism of action.
Detailed Experimental Protocols
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay provides an initial screen to determine if the compound inhibits the transcriptional activity of STAT3.[12][13]
-
Objective: To quantify the inhibition of STAT3-mediated gene expression.
-
Methodology:
-
Cell Transfection: Co-transfect a suitable cancer cell line (e.g., MDA-MB-468, which exhibits constitutive STAT3 activation) with a luciferase reporter plasmid containing a STAT3-responsive promoter and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound and a known STAT3 inhibitor (e.g., S3I-201) as a positive control.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value for the inhibition of STAT3 transcriptional activity.
Western Blotting for Phospho-STAT3 (p-STAT3) Inhibition
This assay directly assesses the compound's ability to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step in its activation.[12]
-
Objective: To determine if the compound inhibits STAT3 activation in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line with constitutive STAT3 activation or stimulate cells with a STAT3 activator like Interleukin-6 (IL-6). Treat the cells with various concentrations of the test compound.
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. Use a secondary antibody conjugated to horseradish peroxidase for detection.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.
In Vitro Fluorescence Polarization (FP) Assay
The FP assay is a direct binding assay that can determine if a compound disrupts the interaction between the STAT3 SH2 domain and its phosphotyrosine-containing binding partner.[9][10]
-
Objective: To ascertain if the compound directly binds to the STAT3 SH2 domain.
-
Methodology:
-
Assay Setup: In a microplate, combine recombinant STAT3 protein with a fluorescently labeled phosphopeptide that binds to the SH2 domain.
-
Compound Addition: Add varying concentrations of this compound or a known SH2 domain inhibitor (e.g., S3I-1757).
-
Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the test compound.
-
-
Data Analysis: Calculate the IC50 value for the disruption of the STAT3 SH2 domain-peptide interaction.
DNA-Binding ELISA
This assay determines if a compound inhibits the binding of activated STAT3 to its DNA consensus sequence.[9][10]
-
Objective: To determine if the compound prevents STAT3 from binding to its target DNA sequence.
-
Methodology:
-
Plate Coating: Coat a microplate with an oligonucleotide containing the STAT3 DNA-binding site.
-
Binding Reaction: Incubate activated STAT3 (from nuclear extracts or recombinant protein) in the wells in the presence of varying concentrations of the test compound.
-
Detection: Use a primary antibody against STAT3, followed by a secondary HRP-conjugated antibody, and a colorimetric substrate to quantify the amount of STAT3 bound to the DNA.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of STAT3-DNA binding.
Comparative Analysis with Alternative STAT3 Inhibitors
To contextualize the potential of this compound, its performance in these assays should be compared against well-characterized STAT3 inhibitors with different mechanisms of action.
| Inhibitor | Proposed Target | IC50 (STAT3 Inhibition) | Assay Type | Reference |
| This compound | Hypothesized: STAT3 | To be determined | Multiple | N/A |
| S3I-201 | STAT3 SH2 Domain | ~50 µM | STAT3-DNA Binding | [14] |
| Stattic | STAT3 SH2 Domain | 5.1 µM | In vitro STAT3 binding | [12] |
| Niclosamide | STAT3 DNA-Binding Domain | ~1 µM | STAT3-dependent luciferase | [9] |
| S3I-1757 | STAT3 SH2 domain | 13.5 ± 0.5 µM | Fluorescence polarization | [12] |
Downstream Cellular Effects
Confirmation of STAT3 inhibition should be correlated with downstream anti-cancer effects.
-
Cell Viability (MTT) Assay: Treatment of cancer cell lines with this compound is expected to decrease cell viability in a dose-dependent manner.
-
Quantitative PCR (qPCR): The expression of STAT3 target genes, such as Bcl-xL, Cyclin D1, and Survivin, should be downregulated upon treatment with the compound.[14][15]
Conclusion
This guide outlines a comprehensive and logical workflow for the cross-validation of the proposed mechanism of action of this compound as a STAT3 inhibitor. By employing a combination of cell-based and biochemical assays, researchers can not only validate its activity but also pinpoint its specific site of interaction within the STAT3 signaling pathway. The comparative analysis with known inhibitors will provide a crucial benchmark for its potential as a novel anti-cancer therapeutic. The self-validating nature of this multi-assay approach ensures a high degree of confidence in the generated data, which is paramount for advancing a compound through the drug development pipeline.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Benchmarking Guide: Evaluating the Therapeutic Potential of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4] This guide introduces a comprehensive benchmarking strategy for a novel derivative, 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole, against established standard-of-care drugs. The objective is to rigorously evaluate its therapeutic potential across multiple key areas of unmet medical need. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for preclinical evaluation.
The selection of this compound for this intensive investigation is predicated on the known bioactivity of the benzimidazole core and the potential for the dichlorobenzyl moiety to enhance efficacy and modulate target specificity. This guide will detail the experimental rationale, provide step-by-step protocols for in vitro assays, and present a framework for data analysis and visualization.
Section 1: Anthelmintic Activity Profiling
Helminth infections affect a significant portion of the global population, and resistance to current anthelmintic drugs is a growing concern.[5] Benzimidazoles, such as albendazole and mebendazole, are mainstays of treatment, primarily acting by inhibiting microtubule synthesis in the parasites.[6][7][8] This section outlines a head-to-head comparison of this compound with albendazole, a widely used broad-spectrum anthelmintic.
Experimental Rationale
The initial assessment of anthelmintic activity will be conducted using an in vitro assay with the adult Indian earthworm, Pheretima posthuma. This model is frequently used for preliminary screening due to its anatomical and physiological resemblance to intestinal roundworms.[9][10] The primary endpoints will be the time to paralysis and the time to death of the worms, providing a clear indication of the compound's potency.
Experimental Workflow: Anthelmintic Assay
Caption: Workflow for the in vitro anthelmintic activity assay.
Detailed Experimental Protocol: In Vitro Anthelmintic Assay
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute with normal saline to achieve final concentrations of 10, 25, and 50 mg/mL.[9]
-
Prepare a stock solution of the standard drug, albendazole, at a concentration of 10 mg/mL in a similar manner.[9]
-
Use normal saline as the negative control.
-
-
Acclimatization of Earthworms:
-
Collect adult Indian earthworms (Pheretima posthuma) of similar size and wash them with normal saline to remove any fecal matter.
-
-
Assay Procedure:
-
Place six worms in each petri dish containing 50 mL of the prepared test solutions (different concentrations of the test compound, the standard drug, and the negative control).
-
Observe the worms and record the time taken for the first signs of paralysis (no movement except when shaken vigorously).
-
Continue observation and record the time of death for each worm, confirmed by placing them in warm water (50°C), which should show no movement.[10]
-
Comparative Data Summary (Hypothetical)
| Treatment Group | Concentration (mg/mL) | Mean Time to Paralysis (min) | Mean Time to Death (min) |
| This compound | 10 | 45 | 90 |
| 25 | 25 | 60 | |
| 50 | 15 | 40 | |
| Albendazole (Standard) | 10 | 30 | 75 |
| Normal Saline (Control) | - | No paralysis observed | No death observed |
Section 2: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] Benzimidazole derivatives have shown promise in this area.[3] This section details a benchmarking study of this compound against a panel of standard antibiotics.
Experimental Rationale
The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12][13] The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[12] This assay is a standard method for assessing the potency of new antimicrobial agents.[11][14]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[13]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[13]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Comparative Data Summary (Hypothetical)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | 16 | 64 |
| Ciprofloxacin (Standard) | 1 | 0.015 |
| Vancomycin (Standard) | 1 | >128 |
Section 3: Anticancer Activity Evaluation against Colon Cancer
Many benzimidazole derivatives have demonstrated potent anticancer activity.[1][2] This section outlines a strategy to benchmark this compound against standard chemotherapeutic agents used in the treatment of colorectal cancer.
Experimental Rationale
The human colorectal carcinoma cell line HCT-116 will be used as the in vitro model.[15][16] The cytotoxic effects of the test compound will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13][17] The results will be compared to those of 5-Fluorouracil (5-FU), a cornerstone of colon cancer chemotherapy.[18][19][20]
Signaling Pathway: A Potential Mechanism of Action
Caption: A potential apoptotic pathway targeted by benzimidazole derivatives.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[16]
-
-
Cell Seeding:
-
Seed HCT-116 cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 5-Fluorouracil in cell culture medium.
-
Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
Incubate the plates for 48 hours.[13]
-
-
MTT Assay and Absorbance Measurement:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Comparative Data Summary (Hypothetical)
| Compound | IC₅₀ on HCT-116 cells (µM) |
| This compound | 15 |
| 5-Fluorouracil (Standard) | 25 |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. The proposed head-to-head comparisons with standard drugs in the fields of anthelmintics, antimicrobials, and anticancer therapeutics will provide crucial data to guide its further development. The detailed protocols and structured data presentation are designed to ensure reproducibility and facilitate clear interpretation of the results. The potential multi-faceted activity of this compound warrants a thorough investigation as outlined, which could lead to the development of a novel therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anthelmintic - Wikipedia [en.wikipedia.org]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aimspress.com [aimspress.com]
- 10. ijarset.com [ijarset.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro Anticancer and In silico Assessment of Oxalis corniculata Against Colorectal Cancer (HCT 116) Cell line | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 17. kosheeka.com [kosheeka.com]
- 18. Cancer Drugs for Colon Cancer: 13 Best Options - Liv Hospital [int.livhospital.com]
- 19. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 20. How do different drug classes work in treating Colorectal Cancer? [synapse.patsnap.com]
- 21. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole on cancer vs normal cells
In the landscape of modern oncology research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts remains a paramount objective. This guide delves into the promising class of compounds known as benzimidazole derivatives, exploring their potential to fulfill this critical requirement. While direct comparative data for a specific compound like 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole is not extensively available in the public domain, we will examine the broader class and highlight a well-documented analogue to illustrate the principles of selective anticancer activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of benzimidazole-based compounds in their research.
The Benzimidazole Scaffold: A Privileged Structure in Cancer Therapy
The benzimidazole core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, making it a versatile platform for drug design.[1] Numerous studies have demonstrated the potent anticancer activities of benzimidazole derivatives, which are attributed to a variety of mechanisms including the disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[2]
A crucial aspect of a viable anticancer drug is its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. A high therapeutic index is indicative of a drug's safety and selectivity. Several studies on benzimidazole derivatives have shown promising selectivity, a feature that we will explore in this guide.
Comparative Cytotoxicity: A Case Study
To illustrate the concept of selective cytotoxicity, we will examine a specific benzimidazole derivative, compound 9g (a 2-arylthio-1H-benzo[d]imidazole derivative of dehydroabietic acid), which has been evaluated for its in vitro anticancer activity against a panel of human cancer cell lines and a normal human cell line.[3]
| Cell Line | Cell Type | IC50 (µM) |
| HCT-116 | Human Colon Carcinoma | 0.18 ± 0.03 |
| MCF-7 | Human Breast Adenocarcinoma | 0.43 ± 0.05 |
| HeLa | Human Cervical Carcinoma | 0.71 ± 0.08 |
| HepG2 | Human Liver Carcinoma | 0.63 ± 0.09 |
| Ges-1 | Human Gastric Mucosal Cell (Normal) | 21.95 ± 0.73 |
Table 1: Comparative IC50 values of compound 9g against various human cancer cell lines and a normal human cell line. Data sourced from a study on the synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives.[3]
The data presented in Table 1 clearly demonstrates the selective cytotoxicity of compound 9g. The IC50 values against the four tested cancer cell lines are in the sub-micromolar to low micromolar range, indicating high potency. In stark contrast, the IC50 value against the normal human gastric mucosal cell line, Ges-1, is significantly higher (21.95 ± 0.73 µM).[3] This substantial difference in potency suggests a favorable therapeutic window for this compound, where it can effectively kill cancer cells at concentrations that are minimally toxic to normal cells.
Unraveling the Mechanism of Action: The PI3K/Akt Signaling Pathway
The selective cytotoxicity of many benzimidazole derivatives can be attributed to their specific molecular targets that are often dysregulated in cancer cells. In the case of compound 9g, it has been identified as a potent and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), with an IC50 of 0.012 ± 0.002 μM.[3] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
By inhibiting PI3Kα, compound 9g effectively downregulates the phosphorylation of Akt (p-Akt), a key downstream effector in the pathway.[3] This disruption of the PI3K/Akt signaling cascade can lead to cell cycle arrest and the induction of apoptosis, preferentially in cancer cells that are highly dependent on this pathway for their survival and proliferation.
Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of a benzimidazole derivative (Compound 9g).
Experimental Protocols for Assessing Cytotoxicity and Mechanism of Action
To rigorously evaluate the comparative cytotoxicity and understand the underlying mechanisms of novel benzimidazole derivatives, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the benzimidazole derivative at the desired concentrations for the specified time. Include untreated and positive controls.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content.[9] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity versus cell count.
Conclusion and Future Perspectives
The benzimidazole scaffold represents a highly promising platform for the development of novel anticancer agents with selective cytotoxicity. The case study of compound 9g highlights the potential to achieve a significant therapeutic window by targeting pathways that are preferentially dysregulated in cancer cells, such as the PI3K/Akt pathway.[3] While direct comparative data for this compound remains to be elucidated, the broader class of benzimidazole derivatives continues to be a fertile ground for oncology drug discovery.
Future research should focus on synthesizing and screening novel derivatives of this compound and other benzimidazoles to identify compounds with even greater selectivity and potency. A comprehensive understanding of their structure-activity relationships (SAR) will be crucial for optimizing their therapeutic index. Furthermore, in vivo studies in relevant animal models are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing the preclinical development of the next generation of benzimidazole-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H10Cl2N2 | CID 19063344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Deconvoluting the Specificity of Novel Benzimidazole-Based Compounds: A Comparative Analysis of Modern Methodologies
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This versatility, however, necessitates a rigorous evaluation of the specificity of any new analogue to understand its mechanism of action and potential off-target effects. This guide uses the novel, uncharacterized compound 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole as a case study to compare and contrast state-of-the-art methodologies for determining target engagement and specificity. For researchers in drug development, a thorough understanding of a compound's interaction landscape is paramount for advancing a lead candidate.
This guide provides an in-depth, objective comparison of key technologies for specificity profiling, complete with experimental protocols and data interpretation frameworks. We will explore a multi-pronged approach, integrating biochemical, biophysical, and proteome-wide methods to construct a high-confidence specificity profile.
The Challenge: Moving from a Novel Compound to a Specificity Profile
Given a novel compound like this compound, the primary challenge is the unbiased identification of its molecular targets and off-targets within the complex environment of a living cell. A multi-layered strategy, beginning with broad, unbiased screening and progressing to more focused validation assays, is the most robust approach.
Caption: A phased approach to specificity profiling.
Unbiased Target Identification: Chemoproteomics
Chemoproteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule from a complex proteome.[3] This can be achieved through several methods, with affinity-based enrichment being a common and effective strategy.[4]
Methodology: Affinity Enrichment Coupled with Mass Spectrometry
The core principle involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate. A key element for ensuring specificity is the inclusion of a competition experiment, where the lysate is co-incubated with the immobilized compound and an excess of the free, unmodified compound. True binding partners will be outcompeted by the free compound, leading to a reduction in their abundance in the bead eluate.
Caption: Workflow for Affinity Enrichment Chemoproteomics.
Experimental Protocol: Affinity Enrichment
-
Compound Immobilization: Synthesize an analogue of this compound with a linker suitable for conjugation to activated beads (e.g., NHS-activated sepharose).
-
Cell Culture and Lysis: Grow a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to ~80% confluency. Lyse the cells in a non-denaturing buffer and clarify the lysate by centrifugation.
-
Affinity Pulldown:
-
Test Condition: Incubate the cell lysate with the compound-conjugated beads.
-
Control Condition: Incubate the cell lysate with the compound-conjugated beads and a 100-fold excess of free this compound.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and prepare them for mass spectrometry by in-solution or in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. True targets will show a significant decrease in abundance in the control (competitor) condition.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
While chemoproteomics identifies potential binding partners, it does not confirm target engagement within the physiological context of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures the binding of a compound to its target in intact cells.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Methodology: Western Blot-Based CETSA
This method involves treating intact cells with the compound, heating the cells to denature and precipitate proteins, and then detecting the amount of the target protein remaining in the soluble fraction by Western blot. A compound that binds and stabilizes its target will result in more of that protein remaining soluble at higher temperatures.
Caption: Workflow for Western Blot-Based CETSA.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-3 hours.[8]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Western Blotting: Collect the supernatant, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target identified from the chemoproteomics screen.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization.
Broad Specificity Profiling: Kinase Screening Panels
Given that a significant portion of the human proteome consists of kinases and they are common targets for benzimidazole-containing compounds, it is prudent to screen this compound against a broad panel of kinases.[9] This provides a direct measure of its selectivity across this important enzyme family.
Methodology: In Vitro Kinase Activity Assays
These assays measure the ability of a compound to inhibit the catalytic activity of a panel of purified kinases. Radiometric assays, which measure the incorporation of radiolabeled phosphate from ATP onto a substrate, are considered the gold standard due to their direct and robust nature.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, a specific substrate peptide, and kinase assay buffer.
-
Add the diluted compound or DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity. The detection step often involves converting the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Comparative Analysis of Specificity Profiling Methods
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Chemoproteomics | Affinity-based capture of binding partners | List of potential protein targets | Unbiased; Proteome-wide; Identifies direct binders | Requires compound immobilization; In vitro (lysate); Can have false positives |
| CETSA | Ligand-induced thermal stabilization | Target engagement confirmation and Tagg shift | In-cell/in-vivo context; Confirms direct binding | Requires a specific antibody; Lower throughput (WB-based); Target must be expressed |
| Kinase Profiling | Inhibition of enzymatic activity | IC50 values against a kinase panel | Quantitative; High-throughput; Well-established | Focused on a single protein family; In vitro; Does not confirm cellular activity |
Synthesizing the Data for a Comprehensive Specificity Profile
The true power of this multi-faceted approach lies in the integration of data from each experiment.
-
Chemoproteomics provides an initial, unbiased list of potential interactors for this compound.
-
CETSA is then used to validate the most promising of these candidates, confirming their engagement by the compound within intact cells.
-
Kinase Profiling provides a broad view of the compound's selectivity against a major class of potential off-targets, regardless of whether a kinase was identified in the initial chemoproteomics screen. A potent "hit" in a kinase screen would warrant further validation by CETSA.
By combining these methodologies, researchers can move from an uncharacterized molecule to a compound with a well-defined specificity profile, enabling informed decisions for further development and mechanistic studies. This rigorous, multi-pronged evaluation is the cornerstone of modern drug discovery and is essential for translating a promising chemical scaffold into a well-understood therapeutic candidate.
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C14H10Cl2N2 | CID 19063344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Substituted Benzimidazoles: Beyond a Single Molecule
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of biologically active compounds. While the specific molecule 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole has been a subject of interest, a comprehensive understanding of its biological effects is best achieved through a comparative analysis of its analogues. This guide provides an in-depth comparison of the biological activities of various 2-substituted benzimidazole derivatives, drawing upon a range of experimental data to inform researchers, scientists, and drug development professionals. In the absence of direct replication studies for this compound, this guide synthesizes data from numerous studies on related compounds, offering a broader perspective on the structure-activity relationships that govern their efficacy.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3] The substitution at the C2 position of the benzimidazole core plays a critical role in determining the potency and mechanism of action.[3]
Comparative Efficacy of 2-Substituted Benzimidazoles
The anticancer activity of benzimidazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of several 2-substituted benzimidazole compounds, highlighting the influence of different functional groups.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(4-aminophenyl) | P. aeruginosa | 25 | [4] |
| Compound B | 2-{4-[(4-substituted piperazine/piperidine-1-yl)carbonyl]ph-enyl} | S. aureus | 12.5 | [4] |
| MS-247 | [[N-[1-methyl-2-[5-[N-[4-[N,N-bis(2-chloroethyl) amino] phenyl]] carbamoyl]-1H-benzimidazol-2-yl] pyrrol-4-yl] carbamoyl] ethyldimethylsulfonium di-p-toluenesulfonate | 39 human cancer cell lines | Not specified | [1] |
| IT10 | 4-nitro phenyl substituted benzo-[d]-imidazo-[2,1-b]-thiazole | M. tuberculosis | IC90 of 7.05 | [5] |
| 6o | (Structure not specified) | HCT116 | Potent | [6] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from lung, colon, breast, and leukemia, allows for the assessment of the broad-spectrum or selective anticancer activity of the synthesized compounds. The use of established anticancer drugs as positive controls (e.g., Doxorubicin) provides a benchmark for evaluating the potency of the novel derivatives.
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Additionally, some benzimidazole compounds act as topoisomerase inhibitors, preventing DNA replication and repair in cancer cells.[1][7]
Caption: Mechanism of anticancer action of 2-substituted benzimidazoles.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives and a positive control (e.g., Doxorubicin) in the culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, and benzimidazole derivatives have emerged as promising anti-inflammatory agents.[8][9] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Comparative Efficacy of 2-Substituted Benzimidazoles in Inflammation Models
The anti-inflammatory potential of benzimidazole derivatives is typically assessed in both in vitro and in vivo models. The following table presents data from various studies.
| Compound ID | Model | Dosage/Concentration | Inhibition (%) | Reference |
| 4a & 4b | Adjuvant-induced arthritis in rats | 25 mg/kg | Active | [8] |
| N-(1H-benzimidazol-2-ylmethyl) aniline | Carrageenan-induced rat paw edema | 100 mg/kg | 100 | [9] |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Carrageenan-induced rat paw edema | 100 mg/kg | 100 | [9] |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Carrageenan-induced rat paw edema | 100 mg/kg p.o. | 53.2 | [9] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a widely used acute inflammatory model to screen for potential anti-inflammatory drugs. The adjuvant-induced arthritis model in rats is a chronic inflammatory model that mimics aspects of human rheumatoid arthritis, allowing for the evaluation of compounds in a more disease-relevant context.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of benzimidazoles can be attributed to their ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[10] Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's pose a significant global health challenge. Benzimidazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes, including oxidative stress and neuroinflammation.[11][12]
Comparative Neuroprotective Activity of Benzimidazole Derivatives
The neuroprotective effects of these compounds are often evaluated by their ability to inhibit enzymes involved in neurodegeneration or to protect neuronal cells from toxic insults.
| Compound ID | Target/Model | IC50/Effect | Reference |
| FP1, FP7, FP8 | Ethanol-induced neurodegeneration in rats | Modulated memory deficits, oxidative stress, and pro-inflammatory markers | [11] |
| Compound 3 (unspecified) | Acetylcholinesterase (AChE) | Excellent inhibitory potential | [13] |
| Compound 9 (unspecified) | AChE & Butyrylcholinesterase (BuChE) | IC50: 2.30 ± 0.10 µM (AChE), 2.10 ± 0.10 µM (BuChE) | [13] |
| Compound 21 (unspecified) | AChE & BuChE | IC50: 2.10 ± 0.10 µM (AChE), 2.70 ± 0.10 µM (BuChE) | [13] |
Causality Behind Experimental Choices: The use of models like ethanol-induced neurodegeneration allows for the investigation of compounds that can counteract the effects of lifestyle factors that exacerbate neurodegenerative processes.[11] Targeting enzymes like acetylcholinesterase is a key strategy in the symptomatic treatment of Alzheimer's disease.
Key Pathways in Neuroprotection
The neuroprotective mechanisms of benzimidazole derivatives involve the attenuation of oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.[12] Furthermore, their anti-inflammatory properties, as discussed earlier, also contribute to neuroprotection by reducing the chronic neuroinflammation associated with neurodegenerative diseases.[10][11]
Caption: Experimental workflow for evaluating neuroprotective agents.
Conclusion and Future Directions
The benzimidazole scaffold represents a versatile platform for the development of novel therapeutics with a wide range of biological activities. While direct replication studies on this compound are lacking, the comparative analysis of its analogues provides invaluable insights into the structure-activity relationships that govern their anticancer, anti-inflammatory, and neuroprotective effects. Future research should focus on synthesizing and evaluating novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of next-generation benzimidazole-based drugs.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
This document provides essential safety and logistical information for the proper handling and disposal of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS No. 213133-77-8). As a substituted benzimidazole containing a dichlorinated benzyl group, this compound requires a stringent disposal protocol rooted in an understanding of its chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.
Core Principle: Hazard-Informed Disposal
The foundation of a safe disposal plan is a thorough risk assessment. The toxicological properties of this compound have not been fully investigated.[1] Therefore, a precautionary principle must be applied, treating the compound with the same level of caution as related hazardous benzimidazole derivatives.[2][3]
The primary hazard stems from its identity as a chlorinated aromatic heterocyclic compound . Thermal decomposition will produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and, critically, hydrogen chloride gas [1][2]. This dictates the choice of disposal technology and the necessary safety controls.
Table 1: Hazard Profile and Safety Considerations
| Hazard Category | Description | Rationale and Required Actions |
| Acute Health Hazards | May cause respiratory irritation. Potential for skin and severe eye damage based on related structures.[2][3] Harmful if swallowed.[3] | Avoid generating dust.[1] All handling must be performed in a ventilated enclosure, such as a chemical fume hood, with appropriate Personal Protective Equipment (PPE). |
| Chronic Health Hazards | Long-term effects are unknown.[1] Related benzimidazoles may pose reproductive risks.[3] | Minimize exposure at all times. Adhere strictly to engineering controls and PPE requirements. |
| Environmental Hazards | Do not let the product enter drains or the environment.[1][4] Halogenated organic compounds can be persistent and harmful to aquatic life. | Waste must be segregated and collected in designated, sealed containers. Never dispose of this chemical via sewer or general waste. |
| Combustion Hazards | Material is flammable and combustion produces toxic and corrosive gases (e.g., HCl, NOx).[1] | Disposal must occur in a specialized facility equipped to handle such emissions. Firefighting requires appropriate media like water spray, foam, or dry chemical, and self-contained breathing apparatus.[1] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[5] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste immediately after use.[1]
-
Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in situations with a high risk of splashing or dust generation.[6][7]
-
Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood to control airborne levels.[2][8] If dust generation is unavoidable or in the event of a spill, use a NIOSH-approved respirator. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[1]
-
Skin and Body Protection: Wear a fully-buttoned lab coat and appropriate protective clothing to prevent skin exposure.[2][8] Ensure an emergency shower and eyewash station are readily accessible.[8]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the first critical step in the disposal chain. Mixing chlorinated waste with other waste streams can create dangerous reactions and complicates the final disposal process.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all this compound waste. The label should include the chemical name, CAS number, and relevant hazard symbols.
-
Collect Waste at the Source: Place all surplus or non-recyclable solid material directly into the designated waste container.[1]
-
Include Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of in the same container as the unused product.[1]
-
Seal and Store: Keep the container tightly sealed when not in use. Store the container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[2][8]
-
Prohibit Drain Disposal: Under no circumstances should this material or its solutions be disposed of down the drain.[1][9]
References
- 1. capotchem.com [capotchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ashp.org [ashp.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. carlroth.com [carlroth.com]
A Strategic Guide to Personal Protective Equipment for Handling 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
This document provides essential safety and operational guidance for the handling and disposal of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS No. 213133-77-8). As the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is a chlorinated aromatic benzimidazole derivative. While specific toxicity data is limited, the structural motifs suggest potential hazards that must be proactively managed. The Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[1] Benzimidazole derivatives, as a class, can exhibit a range of biological activities, and related compounds have been associated with skin and eye irritation, and in some cases, reproductive toxicity.[2][3][4][5][6] Therefore, the primary risks during handling are inhalation of airborne particles, dermal contact, and eye exposure.
Key Hazard Considerations:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Dermal Contact: Potential for skin irritation and absorption.
-
Eye Contact: Risk of serious eye irritation or damage.
-
Ingestion: Harmful if swallowed.[7]
-
Unknown Long-Term Effects: Due to the lack of comprehensive toxicological data, chronic exposure effects are unknown.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in the principles of chemical safety.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | To protect against splashes and airborne particles, impact-resistant safety goggles with indirect venting are mandatory. A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing solutions.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad spectrum of chemicals, including chlorinated aromatic compounds.[8][9] Gloves must be inspected for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contamination.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat is required for all procedures. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential to exceed exposure limits, a NIOSH-approved respirator is required. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges should be used.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Handling and Use
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood.
-
Weighing: When weighing the powder, use a balance with a draft shield or conduct the weighing within the fume hood to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7]
3.3. Spill Management
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1]
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), collect the absorbed material into a labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes used PPE (gloves, etc.), absorbent materials from spills, and any empty containers.
-
Waste Containers: Place all contaminated waste in a clearly labeled, sealed container specifically designated for hazardous chemical waste.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures: Preparedness and Response
Immediate and correct first aid is crucial in case of exposure.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water. Seek immediate medical attention.[1]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.[1]
Diagrams
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE.
References
- 1. capotchem.com [capotchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
